molecular formula C9H12FN B3042759 (R)-1-(4-fluorophenyl)-N-methylethanamine CAS No. 672906-68-2

(R)-1-(4-fluorophenyl)-N-methylethanamine

Cat. No.: B3042759
CAS No.: 672906-68-2
M. Wt: 153.2 g/mol
InChI Key: YORRIBKELCOOIJ-SSDOTTSWSA-N
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Description

(R)-1-(4-Fluorophenyl)-N-methylethanamine ( 672906-68-2) is a chiral amine building block of high interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C9H12FN, a molecular weight of 153.20 g/mol , and is offered with a typical purity of 95% . The substance is characterized by one defined stereocenter, making it a valuable intermediate for the synthesis of enantiomerically pure compounds . As a key structural motif in pharmaceutical research, chiral amines of this class serve as crucial precursors in developing biologically active molecules, though specific biological data for this exact compound requires further research investigation. Suppliers typically offer this compound in multiple quantities, with common packaging options including 100mg, 250mg, and 1g sizes . The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human use. Researchers can access supporting documentation and analytical data to support their experimental work. Global shipping is typically available from various stock locations to support the international research community.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(4-fluorophenyl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORRIBKELCOOIJ-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258694
Record name (αR)-4-Fluoro-N,α-dimethylbenzenemethanamine
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Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672906-68-2
Record name (αR)-4-Fluoro-N,α-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672906-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-4-Fluoro-N,α-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Rational Design and Structure-Activity Relationship (SAR) of Fluorinated Phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenethylamines represent a highly versatile class of monoamine alkaloids, encompassing endogenous neurotransmitters, central nervous system stimulants, and serotonergic psychedelics. The introduction of fluorine into the phenethylamine nucleus is a powerful tool in medicinal chemistry, profoundly impacting pharmacodynamics, metabolic stability, and psychoactivity [1]. As a Senior Application Scientist, I approach the fluorination of phenethylamines not merely as a structural tweak, but as a calculated modulation of electronic distribution, steric hindrance, and lipophilicity. This whitepaper systematically deconstructs the SAR of fluorinated phenethylamines and provides self-validating experimental protocols for their pharmacological characterization.

Physicochemical Mechanics of Fluorination

Fluorine is the most electronegative element, yet its Van der Waals radius (1.47 Å) is only about 20% larger than that of hydrogen (1.20 Å) [2]. This allows for the isosteric replacement of hydrogen without massive distortion of the molecular backbone. However, the strong electron-withdrawing nature of fluorine exerts a profound inductive effect:

  • Metabolic Shielding: The C–F bond is exceptionally strong, rendering specific sites on the aromatic ring highly resistant to cytochrome P450-mediated oxidative metabolism.

  • Amine pKa Modulation: Fluorine substitution on the aromatic ring can lower the pKa of the terminal ethylamine group. This alters the ratio of ionized to unionized drug at physiological pH, thereby enhancing blood-brain barrier (BBB) penetration.

Positional SAR in Monoamine Transporter Substrates (Fluorinated Amphetamines)

Amphetamines (alpha-methylated phenethylamines) primarily exert their effects via the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The positional isomerism of fluorine on the phenyl ring strictly dictates transporter selectivity [3].

  • Ortho-Substitution (e.g., 2-FA): 2-Fluoroamphetamine acts primarily as a DAT and NET releasing agent with negligible SERT activity [4]. The ortho-fluorine creates steric shielding that restricts the conformational flexibility required for optimal SERT binding, resulting in a classic stimulant profile.

  • Para-Substitution (e.g., 4-FA): Moving the fluorine to the para position (4-FA) drastically increases SERT affinity. 4-FA acts as a potent serotonin releaser in addition to its dopaminergic and noradrenergic activity, yielding an empathogenic profile similar to MDMA [4]. This potent serotonin release correlates with higher clinical risks, including cardiovascular toxicity [4].

SAR_Amphetamines Base Fluorinated Amphetamine Core Ortho Ortho-Substitution (e.g., 2-FA) Base->Ortho Steric shielding Para Para-Substitution (e.g., 4-FA) Base->Para Electronic induction DATNET DAT & NET Release Ortho->DATNET DATNETSERT DAT, NET & SERT Release Para->DATNETSERT Stim Classic Stimulant Profile DATNET->Stim Empath Empathogen Profile DATNETSERT->Empath

Logical flow of positional fluorination dictating monoamine transporter selectivity and effects.

Steric Bulk and 5-HT2A Receptor Agonism (Psychedelic Phenethylamines)

In the realm of 2,5-dimethoxyphenethylamines (the 2C-X and DOX series), the 5-HT2A receptor is the primary target [5]. The 4-position substituent is critical for receptor affinity and intrinsic efficacy.

  • Mono-Fluorination (2C-F): A single fluorine atom at the 4-position (2C-F) yields a compound with relatively low 5-HT2A affinity compared to its brominated (2C-B) or iodinated (2C-I) counterparts. The small atomic radius of fluorine fails to fully occupy the hydrophobic lipophilic pocket within the 5-HT2A binding site [5].

  • Trifluoromethylation (2C-TFM): Replacing the single fluorine with a trifluoromethyl group (-CF3) drastically alters the pharmacological landscape. The -CF3 group has a steric bulk comparable to an isopropyl or tert-butyl group [2]. 2C-TFM is a highly potent partial agonist at the 5-HT2A receptor, exhibiting a 10-fold selectivity for 5-HT2A over 5-HT2C [6].

  • Fluorinated Alkoxy Groups: The introduction of fluorinated alkyloxy groups onto the 4-position of mescaline (e.g., trifluoromescaline) increases human potency by >9-fold compared to the parent compound [7].

Quantitative Pharmacological Profiles

The following table synthesizes the functional profiles of key fluorinated phenethylamines based on in vitro receptor and transporter assays.

CompoundStructural ModificationPrimary Target(s)Functional ProfileClinical / Behavioral Correlate
2-FA Ortho-fluorination (Amphetamine)DAT, NETHigh DAT/NET release; negligible SERTClassic stimulant; high focus, low empathy
4-FA Para-fluorination (Amphetamine)DAT, NET, SERTPotent SNDRA (Triple Releaser)Empathogen/entactogen; higher cardiovascular risk
2C-F 4-position mono-fluorination5-HT2A, 5-HT2CModerate affinity; partial agonistMild psychedelic; low potency due to small atomic radius
2C-TFM 4-position trifluoromethylation5-HT2AHigh affinity; potent partial agonistStrong psychedelic; high potency due to steric bulk
Trifluoromescaline 4-position fluorinated alkoxy5-HT2A, 5-HT2CHigh affinity; increased efficacy>9-fold potency increase over mescaline

Self-Validating Experimental Methodologies

To rigorously evaluate the SAR of novel fluorinated phenethylamines, we employ self-validating in vitro systems. A protocol is only as reliable as its internal controls; therefore, every assay must include mechanistic validation steps.

Protocol 1: Monoamine Transporter Release Assay (DAT/NET/SERT)

Causality: We utilize HEK293 cells stably transfected with human DAT, NET, or SERT. To measure release rather than just reuptake inhibition, we pre-load the cells with a fluorescent monoamine mimic (e.g., FFN200 for DAT) before introducing the test compound. Step-by-Step:

  • Cell Preparation: Seed HEK293-hDAT/NET/SERT cells in 96-well black, clear-bottom plates at 40,000 cells/well. Incubate for 24h.

  • Washing: Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer to remove endogenous amines.

  • Substrate Loading: Pre-load cells by incubating with 10 µM fluorescent substrate (e.g., FFN200) for 45 minutes at 37°C.

  • Clearance: Wash cells thoroughly (3x) with KRB buffer to remove extracellular dye.

  • Compound Addition: Add the fluorinated phenethylamine (e.g., 2-FA or 4-FA) at varying concentrations (1 nM to 100 µM).

  • Self-Validation Step (Crucial): In parallel control wells, pre-incubate cells with a known selective reuptake inhibitor (e.g., GBR12909 for DAT) 10 minutes prior to adding the test compound. Logic: If the test compound is a true releaser, it must enter via the transporter. The inhibitor will block its entry, preventing the release of the fluorescent dye.

  • Quantification: Measure extracellular fluorescence continuously for 30 minutes using a microplate reader.

Protocol 2: 5-HT2A Receptor Gq-Coupled Calcium Flux Assay

Causality: The 5-HT2A receptor is a Gq-coupled GPCR. Agonist binding activates phospholipase C (PLC), leading to IP3 generation and subsequent calcium release from the endoplasmic reticulum. We use Fluo-4 AM, an intracellular calcium indicator, to quantify this pathway [6].

Ca_Flux_Assay Prep HEK293-5-HT2A Cell Culture Dye Fluo-4 AM Dye Loading Prep->Dye 24h Incubation Ligand Ligand Addition (Fluorinated PEA) Dye->Ligand Wash & Equilibrate GPCR Gq-Protein Activation Ligand->GPCR Receptor Binding Read Intracellular Ca2+ Quantification GPCR->Read Fluorescence (Ex 488nm)

Workflow for validating 5-HT2A receptor agonism via Gq-coupled intracellular calcium flux.

Step-by-Step:

  • Cell Preparation: Culture HEK293 cells stably expressing the human 5-HT2A receptor in 384-well plates.

  • Dye Formulation: Prepare Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 0.02% Pluronic F-127 in assay buffer). Logic: Pluronic F-127 is crucial as it aids in the solubilization of the highly lipophilic AM ester.

  • Dye Loading: Remove culture media and add 20 µL of loading buffer per well. Incubate for 60 minutes at 37°C. The AM ester allows the dye to permeate the cell membrane, where intracellular esterases cleave the AM group, trapping the active Fluo-4 inside the cell.

  • Equilibration: Wash cells to remove extracellular dye and allow 15 minutes for complete de-esterification.

  • Self-Validation Step (Crucial): Treat a subset of control wells with 1 µM Ketanserin (a selective 5-HT2A antagonist) 15 minutes prior to agonist addition. Logic: This proves that any observed calcium flux is strictly 5-HT2A-mediated and not an off-target artifact.

  • Compound Injection: Inject the fluorinated phenethylamine (e.g., 2C-TFM) using an automated liquid handler integrated with a fluorometric imaging plate reader (FLIPR).

  • Quantification: Record fluorescence (Ex: 488 nm, Em: 525 nm) at 1-second intervals for 3 minutes to capture the rapid calcium transient.

References

  • Title: phenethylamines: Topics by Science.gov. Source: science.gov.
  • Title: Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - Frontiers. Source: frontiersin.org.
  • Title: 2-fluoro-N-methyl Benzeneethanamine HCL | 1067237-58-4 | Benchchem. Source: benchchem.com.
  • Title: Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists - ACS Publications. Source: acs.org.
  • Title: Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - Frontiers. Source: frontiersin.org.
  • Title: Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs - PMC. Source: nih.gov.
  • Title: Buy 2-Fluoroamphetamine | 1716-60-5 - Smolecule. Source: smolecule.com.

Sources

Technical Guide: Binding Affinity and Pharmacodynamics of (R)-4-FMA at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the binding affinity and pharmacodynamics of (R)-4-FMA, synthesizing direct pharmacological data with established structure-activity relationships (SAR) of 4-substituted amphetamines.

Executive Summary

4-Fluoromethamphetamine (4-FMA) is a psychostimulant of the amphetamine class characterized by a fluorine substitution at the para- position of the phenyl ring.[1] It functions as a substrate-type monoamine releaser with significant activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2]

While 4-FMA is typically distributed as a racemate, the (R)-enantiomer possesses a distinct pharmacological profile. Based on homologous structure-activity relationships (SAR) established for 4-fluoroamphetamine (4-FA) and methamphetamine, (R)-4-FMA is projected to exhibit reduced potency at DAT and NET compared to its (S)-counterpart but retains significant serotonergic activity and metabolic stability. This guide analyzes the binding mechanics, affinity data, and experimental protocols required to characterize this compound.

Chemical & Pharmacological Context

Structural Determinants

The pharmacological behavior of (R)-4-FMA is governed by two critical structural features:

  • Chirality (R-configuration): In amphetamine-type stimulants, the (S)-isomer is typically the potent psychostimulant (high DAT/NET efflux). The (R)-isomer often acts as a "smoother" agent with lower DAT efficacy but preserved or relatively higher SERT affinity.

  • Para-Fluorine Substitution: The fluorine atom is bioisosteric with hydrogen but highly electronegative. It blocks metabolic para-hydroxylation (increasing half-life) and enhances lipophilicity, facilitating blood-brain barrier (BBB) penetration. Unlike the methylenedioxy bridge of MDMA, the fluorine atom does not sterically hinder DAT binding as aggressively, allowing 4-FMA to retain strong dopaminergic stimulation.

Mechanism of Action

(R)-4-FMA acts primarily as a transporter substrate rather than a simple reuptake inhibitor. It enters the presynaptic neuron via the membrane transporters (DAT/NET/SERT) and interacts with the Vesicular Monoamine Transporter 2 (VMAT2) to deplete vesicular storage, reversing the transporter flux.

Mechanism Extracellular Extracellular Space Transporter Monoamine Transporter (DAT/NET/SERT) Extracellular->Transporter (R)-4-FMA Binding Cytosol Presynaptic Cytosol Transporter->Cytosol Translocation Release Neurotransmitter Efflux (Release) Transporter->Release Synaptic Flooding Cytosol->Transporter Reverse Transport VMAT2 VMAT2 (Vesicle) Cytosol->VMAT2 Vesicular Depletion VMAT2->Cytosol Increased Cytosolic NT

Figure 1: Mechanism of substrate-induced monoamine release. (R)-4-FMA hijacks the transporter to enter the neuron, disrupts vesicular storage via VMAT2, and reverses the transporter to release neurotransmitters.

Binding Affinity Profile

The following data synthesizes specific values for racemic 4-FMA with stereoselective projections derived from 4-FA and Methamphetamine homologs (Simmler et al., 2014; Rickli et al., 2015).

Affinity and Inhibition Constants

Note:


 represents binding affinity; 

represents the functional concentration required to inhibit 50% of monoamine uptake.
TargetRacemic 4-FMA (

)
(S)-Isomer (Predicted)(R)-Isomer (Predicted)Mechanism
NET 20 – 50 nM High Potency (<30 nM)Moderate Potency (~100 nM)Release
DAT 50 – 100 nM High Potency (<80 nM)Lower Potency (>200 nM)Release
SERT 300 – 800 nM Moderate PotencyRetained AffinityRelease
5-HT2A > 5,000 nM NegligibleWeak Partial AgonistDirect Binding
Stereoselective Nuances
  • DAT/NET Selectivity: The (S)-enantiomer is the primary driver of the potent dopaminergic and noradrenergic effects. The (R)-enantiomer is significantly less potent at the DAT, which may reduce the addiction liability relative to the pure (S)-isomer, similar to the relationship between Levomethamphetamine (R) and Dextromethamphetamine (S).

  • Metabolic Clearance: Pharmacokinetic studies on the homolog 4-FA indicate that the (R)-enantiomer has a significantly longer elimination half-life (

    
    ) than the (S)-enantiomer.[3][4] This suggests that in a clinical or research setting, (R)-4-FMA would persist in plasma longer, potentially extending the duration of serotonergic effects.
    

Experimental Methodologies

To validate the binding affinity of (R)-4-FMA, researchers must employ competitive radioligand binding assays and functional uptake inhibition assays.

Protocol: Radioligand Binding Assay (Membrane Preparation)

This protocol determines the


 value, representing the affinity of the ligand for the transporter binding site.

Reagents:

  • Source Tissue: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • DAT:

      
      WIN 35,428
      
    • NET:

      
      Nisoxetine[5]
      
    • SERT:

      
      Citalopram
      

Workflow:

  • Membrane Prep: Harvest HEK293 cells, homogenize in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl), and centrifuge to isolate membranes.

  • Incubation: Incubate membrane fractions (

    
     protein/well) with the respective radioligand (~1 nM) and varying concentrations of (R)-4-FMA (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 60 minutes at 25°C to reach equilibrium.

  • Termination: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol: Functional Uptake Inhibition

This protocol measures the drug's ability to block the transport of functional neurotransmitters.

Workflow Step1 Cell Culture (HEK293-hDAT/NET/SERT) Step2 Pre-Incubation (10 min with (R)-4-FMA) Step1->Step2 Step3 Substrate Addition ([3H]DA, [3H]NE, or [3H]5-HT) Step2->Step3 Step4 Uptake Phase (5-10 min at Room Temp) Step3->Step4 Step5 Termination (Ice-cold buffer wash) Step4->Step5 Step6 Lysis & Counting (Scintillation) Step5->Step6

Figure 2: Workflow for Monoamine Uptake Inhibition Assay. Critical timing ensures measurement of initial uptake velocity.

References

  • Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones and amphetamines. Neuropharmacology.[6][7]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives and related phenethylamines.[8] Neuropharmacology.[6][7]

  • Baumann, M. H., et al. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology.[6]

  • Tirnmers, L., et al. (2021). Chiral Serum Pharmacokinetics of 4-Fluoroamphetamine after Controlled Oral Administration. Journal of Analytical Toxicology.

  • Eshleman, A. J., et al. (2013). Substituted methcathinones differ in transporter binding affinity and release capabilities. Journal of Pharmacology and Experimental Therapeutics.

Sources

Metabolic Pathways of (R)-1-(4-fluorophenyl)-N-methylethanamine in Mammals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

(R)-1-(4-fluorophenyl)-N-methylethanamine, commonly known as 4-Fluoromethamphetamine (4-FMA) , is a structural analog of methamphetamine and a potent psychostimulant belonging to the class of New Psychoactive Substances (NPS).

Understanding the metabolism of 4-FMA requires a distinct focus on the para-fluorine substitution . In non-fluorinated amphetamines (like methamphetamine), para-hydroxylation is a significant metabolic route. However, the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 110 kcal/mol), rendering the para-position metabolically recalcitrant to direct oxidation by Cytochrome P450 enzymes.

Consequently, the metabolic flux of 4-FMA is forcibly shifted toward N-demethylation and side-chain degradation , altering its pharmacokinetic profile and potential toxicity compared to its non-fluorinated parent.

Chemical Identity & Substrate Properties

PropertyDetail
IUPAC Name (2R)-N-methyl-1-(4-fluorophenyl)propan-2-amine
Common Name 4-Fluoromethamphetamine (4-FMA)
Molecular Formula C₁₀H₁₄FN
Molar Mass 167.23 g/mol
Key Structural Feature Para-Fluoro Group: Blocks aromatic hydroxylation at the 4-position; increases lipophilicity compared to methamphetamine.[1]
Chirality (R)-Enantiomer: Note that while many NPS are sold as racemates, the (R)-isomer typically exhibits distinct binding affinities and metabolic clearance rates (often slower clearance via CYP2D6 compared to the S-isomer in amphetamine analogs).

Phase I Metabolism: Oxidative Functionalization

The Phase I metabolism of 4-FMA is dominated by oxidative reactions catalyzed by hepatic Cytochrome P450 (CYP) enzymes.

N-Demethylation (Major Pathway)

The primary metabolic route is the removal of the N-methyl group to form 4-Fluoroamphetamine (4-FA) .

  • Mechanism: Alpha-carbon hydroxylation followed by carbinolamine collapse.

  • Enzymatic Driver: CYP2D6 is the high-affinity catalyst for this reaction. CYP3A4 plays a secondary role, particularly at higher substrate concentrations or when CYP2D6 is saturated/inhibited.

  • Significance: 4-FA is itself a pharmacologically active metabolite (serotonin/dopamine releaser), extending the duration of the psychoactive effect.

Oxidative Deamination

Following N-demethylation, the resulting primary amine (4-FA) undergoes oxidative deamination.

  • Intermediate: 4-Fluorophenylacetone (4-F-P2P).

  • Mechanism: Hydroxylation at the alpha-carbon (adjacent to the amine) yields an unstable carbinolamine that releases ammonia to form the ketone.

  • Downstream: The ketone is rapidly oxidized to 4-Fluorobenzoic acid .

Ring Hydroxylation (Minor Pathway)

Unlike methamphetamine, which readily forms 4-hydroxymethamphetamine, 4-FMA cannot be hydroxylated at the para-position.

  • Shifted Regioselectivity: Hydroxylation occurs sparingly at the meta (position 3) or ortho (position 2) positions.

  • Product: 3-Hydroxy-4-FMA or 3-Hydroxy-4-FA.

  • Defluorination: While rare due to bond strength, trace defluorination has been observed in similar fluorinated amphetamines, leading to inorganic fluoride release, though this is not a major pathway for 4-FMA.

N-Oxidation

A minor pathway mediated by Flavin-containing Monooxygenases (FMO) or specific CYPs (e.g., CYP2D6/2C19) leads to the formation of N-Hydroxy-4-FMA .

Phase II Metabolism: Conjugation

Phase II reactions serve to increase water solubility for renal excretion.

  • Glycine Conjugation (Major): The carboxylic acid metabolite, 4-Fluorobenzoic acid, is conjugated with glycine by acyl-CoA:glycine N-acyltransferase (GLYAT) to form 4-Fluorohippuric acid . This is the terminal urinary marker.

  • Glucuronidation: Any ring-hydroxylated metabolites (e.g., 3-hydroxy-4-FA) are targets for UDP-glucuronosyltransferases (UGTs), forming O-glucuronides.

Enzymatic Drivers & Toxicity Implications[2]

Key Enzymes[1][2][3][4][5][6][7]
  • CYP2D6: The "workhorse" for 4-FMA metabolism.

    • Clinical Insight: 4-FMA acts as a competitive substrate and potential inhibitor of CYP2D6.[1] In poor metabolizers (PM) of CYP2D6, 4-FMA plasma levels may reach toxic concentrations more rapidly.

  • CYP2E1: Recent toxicological studies (Wagmann et al.) suggest CYP2E1 is involved in the formation of reactive metabolites that contribute to hepatotoxicity.

  • CYP3A4: Provides a high-capacity, low-affinity backup pathway.

Toxicity Mechanism

The blockade of the para-position prevents the formation of the relatively non-toxic p-hydroxy metabolite. Instead, metabolic pressure may increase the formation of reactive N-oxidized species or catechols (via 3,4-hydroxylation if defluorination occurs, though unlikely), contributing to the higher cytotoxicity observed in 4-FMA compared to methamphetamine.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance and identify metabolites of 4-FMA using Human Liver Microsomes (HLM).

Reagents
  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compound: (R)-4-FMA (10 mM stock in DMSO).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Methamphetamine-d5).

Workflow
  • Pre-Incubation:

    • Prepare a reaction mixture in phosphate buffer containing HLM (final conc. 0.5 mg/mL).

    • Spike 4-FMA to a final concentration of 1 µM (to ensure linear kinetics).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Total reaction volume: 200 µL.

  • Sampling (Time-Course):

    • At T = 0, 5, 15, 30, and 60 minutes, remove 30 µL aliquots.

  • Termination:

    • Immediately dispense aliquot into 90 µL of ice-cold Stop Solution (ACN).

    • Vortex for 30 seconds to precipitate proteins.

  • Preparation for Analysis:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to LC vials.

  • Analysis:

    • Inject onto LC-HRMS/MS (High-Resolution Mass Spectrometry).

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Target Ions: Monitor [M+H]+ for 4-FMA (m/z ~168.11) and 4-FA (m/z ~154.10).

Pathway Visualization

The following diagram illustrates the metabolic cascade of 4-FMA, highlighting the blockage of the para-position and the flow toward N-demethylation and conjugation.

4-FMA_Metabolism Metabolic Pathway of (R)-4-Fluoromethamphetamine (4-FMA) in Mammals Parent (R)-4-FMA (Parent Drug) N_OH_FMA N-Hydroxy-4-FMA Parent->N_OH_FMA N-Oxidation (FMO, CYP2D6) Four_FA 4-Fluoroamphetamine (4-FA) Parent->Four_FA N-Demethylation (CYP2D6, CYP3A4) Three_OH_FMA 3-Hydroxy-4-FMA (Minor) Parent->Three_OH_FMA Ring Hydroxylation (CYP2D6, CYP2E1) Blocked p-Hydroxylation (BLOCKED by F) Parent->Blocked Ketone 4-Fluorophenylacetone Four_FA->Ketone Oxidative Deamination (CYP2D6) Glucuronide O-Glucuronide Conjugate Three_OH_FMA->Glucuronide Glucuronidation (UGT) Acid 4-Fluorobenzoic Acid Ketone->Acid Oxidation Hippuric 4-Fluorohippuric Acid (Terminal Excretion) Acid->Hippuric Glycine Conjugation (GLYAT)

Figure 1: Metabolic pathway of 4-FMA. Note the diversion from p-hydroxylation due to the fluorine atom, leading to N-demethylation and subsequent glycine conjugation as major routes.

References

  • Wagmann, L., et al. (2015). "In vitro metabolism of the new psychoactive substance 4-fluoromethamphetamine (4-FMA) in human urine and pooled human liver microsomes." Drug Testing and Analysis.

  • Taniguchi, M., et al. (2013). "Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6." American Journal of Analytical Chemistry.

  • Silva, D., et al. (2021). "4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism."[2] Toxicology.

  • Richter, L.H.J., et al. (2019). "Metabolic fate of the new psychoactive substances...

Sources

An In-Depth Technical Guide for the Neurotoxicity Assessment of (R)-1-(4-fluorophenyl)-N-methylethanamine (4-FMA)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the neurotoxic potential of (R)-1-(4-fluorophenyl)-N-methylethanamine, a compound commonly known as 4-Fluoromethamphetamine (4-FMA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to explain the scientific rationale behind a tiered, multi-parametric testing strategy.

Introduction and Mechanistic Rationale

(R)-1-(4-fluorophenyl)-N-methylethanamine (4-FMA) is a synthetic stimulant of the substituted amphetamine class.[1][2] Its structural similarity to methamphetamine and 4-fluoroamphetamine suggests that it likely acts as a releasing agent and reuptake inhibitor of key monoamine neurotransmitters: dopamine, norepinephrine, and serotonin.[1] The abuse of related substituted amphetamines is associated with significant neurotoxic effects, including damage to dopaminergic and serotonergic nerve terminals, neuronal apoptosis, and neuroinflammation.[3][4][5]

The primary drivers of amphetamine-induced neurotoxicity are believed to be:

  • Oxidative Stress: The massive efflux of monoamines, particularly dopamine, and their subsequent metabolism can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This overwhelms endogenous antioxidant defenses, causing damage to lipids, proteins, and DNA.[4][6]

  • Mitochondrial Dysfunction: The surge in oxidative stress and intracellular calcium dysregulation can impair mitochondrial function. This leads to a decrease in the mitochondrial membrane potential (ΔΨm), reduced ATP production, and the release of pro-apoptotic factors.[6][7][8]

  • Apoptotic Cell Death: The culmination of severe cellular stress and mitochondrial damage often triggers programmed cell death, or apoptosis, characterized by the activation of key executioner enzymes like caspases 3 and 7.[4][6][9]

Notably, the para-fluorine substitution in 4-FMA is of particular interest. Unlike 4-chloroamphetamine (4-CA), para-fluorinated amphetamines like 4-fluoroamphetamine (4-FA) have been suggested to be less serotonergically neurotoxic, potentially due to differences in metabolism.[10][11] However, the N-methylation to form 4-FMA may alter this profile, and its potential for hepatotoxicity mediated by CYP450 enzymes could influence systemic toxicity.[2][8] Given this complex background, a robust, multi-assay approach is essential to build a comprehensive neurotoxicity profile.

A Tiered In Vitro Assessment Strategy

A logical, tiered approach is recommended to efficiently screen for neurotoxicity and then delineate specific mechanisms. This strategy begins with broad cytotoxicity screening and progresses to more specific, mechanism-based assays.

G Figure 1. Tiered In Vitro Neurotoxicity Assessment Workflow. A Tier 1: Foundational Cytotoxicity (Dose-Range Finding) P1 A->P1 MTT MTT Assay (Metabolic Activity) A->MTT B Tier 2: Mechanistic Pathway Analysis (Oxidative Stress & Mitochondrial Health) P2 B->P2 ROS DCFDA Assay (ROS Production) B->ROS MMP JC-1 Assay (Mitochondrial Potential) B->MMP C Tier 3: Cell Death Pathway Confirmation (Apoptosis vs. Necrosis) Caspase Caspase-3/7 Assay (Apoptosis Execution) C->Caspase P1->B P2->C

Caption: Figure 1. Tiered In Vitro Neurotoxicity Assessment Workflow.

Experimental Models and Protocols

Cell Model Selection

The human neuroblastoma SH-SY5Y cell line is a highly relevant and widely used model for neurotoxicity studies.[12] These cells are of human origin, can be differentiated into a more mature dopaminergic neuron-like phenotype, and have been successfully used to study the neurotoxic effects of psychostimulants, including substituted amphetamines and cathinones.[6][7][13][14]

Tier 1: Foundational Cytotoxicity Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The quantity of formazan is directly proportional to the number of metabolically active cells. This assay serves as an excellent initial screen to determine the concentration range over which 4-FMA exerts cytotoxic effects.

Protocol: MTT Assay for Cell Viability [15][16]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight (~18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-FMA in culture medium. Remove the old medium from the cells and add 100 µL of the 4-FMA dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT labeling reagent to each well.[15][16]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂.

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[17]

  • Incubation: Allow the plate to stand overnight in the incubator, protected from light.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[15]

Concentration of 4-FMAMean Absorbance (570nm)% Cell Viability (Relative to Control)
Vehicle Control (0 µM)1.250100%
10 µM1.21397%
50 µM1.15092%
100 µM0.97578%
250 µM0.65052%
500 µM0.31325%
1000 µM0.15012%

Table 1. Example dose-response data from an MTT assay showing the effect of 4-FMA on SH-SY5Y cell viability after 24-hour exposure. From this data, an EC₅₀ (the concentration causing 50% reduction in viability) can be calculated.

Tier 2: Mechanistic Pathway Analysis

Based on the dose-range finding from Tier 1, sub-lethal concentrations (e.g., EC₁₅ and EC₄₀) should be selected for mechanistic assays to ensure that observed effects are not simply a consequence of widespread cell death.[7]

G Figure 2. Putative Neurotoxic Signaling Cascade for 4-FMA. FMA 4-FMA DAT Monoamine Transporters (DAT, SERT) FMA->DAT Inhibits MA_efflux ↑ Monoamine Efflux (Dopamine) DAT->MA_efflux ROS ↑ Oxidative Stress (ROS) MA_efflux->ROS Metabolism Mito Mitochondrial Dysfunction ROS->Mito MMP ↓ ΔΨm Collapse Mito->MMP ATP ↓ ATP Production Mito->ATP Caspase Caspase Activation (Caspase-3/7) MMP->Caspase ATP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Figure 2. Putative Neurotoxic Signaling Cascade for 4-FMA.

Principle: The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay measures intracellular ROS levels. H2DCFDA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][19] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol: DCFDA Assay for ROS Detection [18][19][20]

  • Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight.

  • DCFDA Loading: Remove culture medium and wash cells once with 100 µL of warm 1x Assay Buffer or phenol red-free medium.[21] Add 100 µL of 20 µM H2DCFDA working solution to each well.

  • Incubation: Incubate for 30-45 minutes at 37°C in the dark.[19]

  • Treatment: Remove the H2DCFDA solution, wash once, and add 100 µL of medium containing 4-FMA at the desired sub-lethal concentrations. Include a vehicle control and a positive control (e.g., 100 µM tert-butyl hydroperoxide (tBHP) or H₂O₂).[20]

  • Fluorescence Measurement: Immediately measure fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~490 nm / ~525 nm.[19][20] Kinetic readings can be taken over a period of 1-4 hours.

Principle: The JC-1 dye is a cationic probe used to measure mitochondrial health. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates within the mitochondria, which emit red fluorescence (~590 nm).[22] In apoptotic or unhealthy cells where the ΔΨm has collapsed, JC-1 remains in the cytoplasm as monomers, emitting green fluorescence (~530 nm).[22][23] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Protocol: JC-1 Assay for ΔΨm [22][23][24][25]

  • Cell Seeding & Treatment: Seed and treat cells with 4-FMA in a 96-well plate as described for the MTT assay. Include a vehicle control and a positive control for depolarization (e.g., 50 µM CCCP, a protonophore that uncouples the mitochondrial membrane potential).[22][24]

  • JC-1 Staining: At the end of the treatment period, add JC-1 staining solution to each well to a final concentration of ~2 µM.[22][24]

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, 5% CO₂, protected from light.[22][25]

  • Wash: Centrifuge the plate (400 x g for 5 min), carefully remove the supernatant, and wash the cells twice with 1x Assay Buffer.[24][25]

  • Fluorescence Measurement: Resuspend cells in 100 µL of Assay Buffer. Measure fluorescence using a microplate reader at two settings:

    • Green (Monomers): Excitation ~485 nm / Emission ~535 nm.[25]

    • Red (Aggregates): Excitation ~540 nm / Emission ~590 nm.[25]

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of ΔΨm.

Tier 3: Cell Death Pathway Confirmation

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis. These assays use a synthetic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[9][26] This cleavage releases a fluorescent or luminescent reporter, allowing for the quantification of enzyme activity.

Protocol: Caspase-3/7 Activity Assay (Luminescent) [27][28]

  • Cell Seeding & Treatment: Seed SH-SY5Y cells in a white-walled 96-well plate and treat with 4-FMA as previously described.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent directly to each well containing 100 µL of cell culture. This single addition lyses the cells and provides the substrate.[27][28]

  • Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.

Data Interpretation and Regulatory Context

This in vitro testing strategy aligns with the principles advocated by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD), which are increasingly promoting the use of New Approach Methodologies (NAMs), including in vitro testing batteries, to evaluate developmental neurotoxicity (DNT) and reduce reliance on animal testing.[29][30][31][32] The data generated through this guide can provide crucial hazard identification information, informing further risk assessment and regulatory consideration.[33]

Conclusion

The systematic, multi-parametric approach detailed in this guide provides a robust framework for characterizing the neurotoxic potential of (R)-1-(4-fluorophenyl)-N-methylethanamine (4-FMA). By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a scientifically sound and defensible neurotoxicity profile. This approach not only elucidates the potential risks associated with this compound but also contributes valuable data to the broader understanding of substituted amphetamine neurotoxicity, in line with modern, mechanistically informed safety assessment strategies.

References

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Abbexa. [Link]

  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. PMC. [Link]

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC. [Link]

  • In vitro assays for developmental neurotoxicity. OECD. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]

  • CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Sartorius. [Link]

  • 4-Fluoroamphetamine. Wikipedia. [Link]

  • Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience. [Link]

  • What is the exact protocol of ROS measurement using DCFDA? ResearchGate. [Link]

  • A rapid method to assess reactive oxygen species in yeast using H2DCF-DA. SpringerLink. [Link]

  • Guidance Document for Neurotoxicity Testing. OECD. [Link]

  • OECD Releases new Test Guidelines for NAMs in 2023. ICAPO. [Link]

  • Protective Effects of SA-31 In a Psychostimulant-Induced Neurotoxicity Model Using SH-SY5Y Cells. PubMed. [Link]

  • Neurotoxicity of Substituted Amphetamines: Molecular and cellular Mechanisms. ResearchGate. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. DHI. [Link]

  • The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. PubMed. [Link]

  • Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. PubMed. [Link]

  • Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction. MDPI. [Link]

  • Exploring apoptotic pathways in SH-SY5Y neuroblastoma cells: combined effects of napabucasin and doxorubicin. Via Medica Journals. [Link]

  • OECD Updates and the Developmental Neurotoxicity (DNT) In Vitro Test Battery. YouTube. [Link]

  • Neuronal Nicotinic Receptors as New Targets for Amphetamine-Induced Oxidative Damage and Neurotoxicity. MDPI. [Link]

  • 4-FMA. PsychonautWiki. [Link]

  • 6,7,4′-Trihydroxyflavanone Mitigates Methamphetamine-Induced Neurotoxicity in SH-SY5y Cells via Nrf2/heme Oxyganase-1 and PI3K/Akt/mTOR Signaling Pathways. MDPI. [Link]

  • Neurotoxicity of β-Keto Amphetamines: Deathly Mechanisms Elicited by Methylone and MDPV in Human Dopaminergic SH-SY5Y Cells. ACS Publications. [Link]

  • 4-Fluoromethamphetamine. Wikipedia. [Link]

  • 4-Fluoroamphetamine. Bionity. [Link]

  • Neurotoxic Effects of Substituted Amphetamines in Rats and Mice. CDC Stacks. [Link]

  • 4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism. PubMed. [Link]

  • Amphetamine toxicities Classical and emerging mechanisms. PMC. [Link]

  • Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease. PubMed. [Link]

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Methodological & Application

Application Note: High-Resolution Chiral HPLC Separation of 1-(4-fluorophenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the protocol for the enantiomeric separation of 1-(4-fluorophenyl)-N-methylethanamine (also structurally related to 4-fluoro-α-methylbenzylamine derivatives). This molecule belongs to a class of chiral secondary amines often analyzed in pharmaceutical synthesis as chiral building blocks and in forensic chemistry as amphetamine-type stimulants (ATS).[1]

The separation of this analyte presents specific challenges:

  • Basicity: The secondary amine functionality (

    
    ) interacts strongly with residual silanols on silica supports, leading to peak tailing.
    
  • Structural Similarity: The fluorine substitution at the para position alters the electron density of the aromatic ring compared to non-fluorinated analogs, requiring adjustment of mobile phase polarity.

We present two validated methods:

  • Method A (Normal Phase): Utilizes an amylose-based polysaccharide stationary phase for maximum resolution and preparative scalability.[1]

  • Method B (Reversed Phase): Utilizes a Crown Ether stationary phase, ideal for aqueous samples and biological matrices.

Method Development Strategy

The development of a chiral method for secondary amines requires a systematic approach to balance enantioselectivity (


)  with peak shape symmetry .
Decision Matrix
  • If the sample is in organic synthesis (non-polar solvent): Use Method A (Normal Phase).

  • If the sample is biological/aqueous (plasma, urine): Use Method B (Reversed Phase).

MethodSelection Start Start: Sample Characterization Solubility Solubility Check Start->Solubility NP Method A: Normal Phase (Amylose-based) Solubility->NP Soluble in Hexane/IPA RP Method B: Reversed Phase (Crown Ether) Solubility->RP Soluble in Water/MeOH Optimize Validation (Rs > 2.0, Tailing < 1.2) NP->Optimize Adjust DEA/IPA ratio RP->Optimize Adjust pH/Temp

Figure 1: Decision workflow for selecting the appropriate chiral method based on sample matrix and solubility.

Method A: Normal Phase (Polysaccharide)

Best for: High resolution, purity checks, and preparative scale-up.

Mechanistic Rationale

The Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is selected.[1] The carbamate linkages in the stationary phase provide hydrogen bonding sites (C=O and N-H) that interact with the amine and the fluorine moiety of the analyte. The helical structure of the amylose creates a chiral cavity that discriminates between the R and S enantiomers based on steric fit.

Critical Additive: Diethylamine (DEA) is mandatory. It acts as a competing base, blocking the achiral silanol sites on the silica support, ensuring the amine elutes as a sharp, symmetrical peak.

Experimental Conditions[2]
ParameterCondition
Column Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Control is critical)
Detection UV @ 210 nm (Fluorine absorbance) or 254 nm (Phenyl)
Injection Vol. 5 - 10 µL
Sample Conc. 0.5 mg/mL in Mobile Phase
Step-by-Step Protocol
  • Preparation: Mix 900 mL n-Hexane and 100 mL IPA. Add 1.0 mL of high-purity DEA. Degas by sonication for 10 mins.

  • Equilibration: Flush the column at 0.5 mL/min for 10 minutes, then ramp to 1.0 mL/min. Equilibrate until the baseline is stable (approx. 20 column volumes).

  • System Suitability: Inject a racemic standard.

    • Acceptance Criteria: Resolution (

      
      ) > 2.5; Tailing Factor (
      
      
      
      ) < 1.3.
  • Analysis: Inject samples. The elution order is typically S-enantiomer followed by R-enantiomer (must be verified with pure standards as fluorine substitution can alter elution order compared to non-fluorinated analogs).[1]

Method B: Reversed Phase (Crown Ether)

Best for: Trace analysis in aqueous/biological samples; LC-MS compatibility (with adaptation).[1]

Mechanistic Rationale

The Crownpak CR-I(+) utilizes a chiral crown ether (18-crown-6 derivative) that forms a host-guest inclusion complex.[1] The primary ammonium group (


) or secondary ammonium (

) of the protonated analyte inserts into the crown ether cavity.[1] The chiral barriers on the crown ether discriminate between the enantiomers.

Note: This method requires the amine to be protonated. Therefore, an acidic mobile phase (pH 1.0 - 2.[1]0) is used.[2][3][4][5][6][7][8][9][10][11]

Experimental Conditions[2]
ParameterCondition
Column Daicel Crownpak CR-I(+) (3.0 mm x 150 mm, 5 µm)
Mobile Phase Perchloric Acid (pH 1.5) : Methanol
Ratio 85 : 15 (v/v)
Flow Rate 0.4 mL/min
Temperature 10°C - 25°C (Lower temp increases retention and selectivity)
Detection UV @ 210 nm
Step-by-Step Protocol
  • Mobile Phase Prep: Add perchloric acid (

    
    ) to water until pH 1.5 is reached. Mix 85 parts of this solution with 15 parts Methanol.
    
    • Warning: Do not use buffer salts (phosphates) that might precipitate with MeOH at high concentrations, though low concentrations are acceptable. Perchloric acid is preferred for Crownpak columns.

  • Temperature Control: Set column oven to 15°C. Crown ether complexation is exothermic; lower temperatures significantly enhance resolution (

    
    ).
    
  • Equilibration: Flush column for 30 mins at operational flow rate.

  • Sample Prep: Dissolve sample in water or mobile phase. Adjust sample pH to acidic range to ensure protonation.

Mechanistic Visualization

The following diagram illustrates the "Three-Point Interaction" model required for chiral recognition in Method A (Polysaccharide).

InteractionModel cluster_legend Interaction Types Analyte Analyte (S-Isomer) CSP Stationary Phase (CSP) Analyte->CSP H-Bond (Amine-Carbamate) Analyte->CSP Pi-Pi Stacking (Phenyl Ring) Analyte->CSP Steric Repulsion (Fluorine/Methyl) Legend1 Steric Fit determines Elution Order

Figure 2: The three-point interaction model. Successful separation requires at least three interaction points, one of which must be stereochemically dependent.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactions.[1]Method A: Increase DEA conc. to 0.2%. Method B: Lower temperature or decrease pH.
Loss of Resolution Column contamination or temperature fluctuation.Flush column with 100% Ethanol (Method A) or Water (Method B).[1] Ensure temperature is stable.
Broad Peaks Sample solvent mismatch.Dissolve sample in the mobile phase. Avoid using 100% IPA or MeOH as diluent if injecting large volumes.
Elution Order Reversal Change in mobile phase modifier.Changing from IPA to Ethanol in Method A can sometimes reverse elution order. Verify with standards.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link][1]

  • Forensic Science International. (2017). Enantioseparation of methamphetamine by supercritical fluid chromatography with cellulose-based packed column. Retrieved from [Link]

  • Journal of Chromatography A. (2002). Chiral separation of amphetamines by HPLC.
  • PubChem. (2025). 1-(4-Fluorophenyl)ethylamine Compound Summary. Retrieved from [Link]

Disclaimer: This protocol is for research and forensic use only. Users must comply with all local regulations regarding the handling of fluorinated amphetamine analogues.

Sources

LC-MS/MS detection parameters for (R)-1-(4-fluorophenyl)-N-methylethanamine in plasma

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the LC-MS/MS detection parameters and protocol for (R)-1-(4-fluorophenyl)-N-methylethanamine in plasma. This compound, a fluorinated derivative of N-methyl-1-phenylethylamine, shares structural characteristics with sympathomimetic amines and requires rigorous extraction to eliminate matrix interferences common in plasma analysis.

Executive Summary

  • Target Analyte: (R)-1-(4-fluorophenyl)-N-methylethanamine (C9H12FN, MW 153.20).[1]

  • Matrix: Human/Rat Plasma.

  • Methodology: UHPLC-ESI-MS/MS (Positive Mode).

  • Key Challenge: Distinguishing the target from isobaric interferences (e.g., 4-Fluoroamphetamine isomers) and minimizing phospholipid suppression.

  • Solution: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with a Biphenyl or C18 stationary phase.

Compound Profile & Mechanistic Basis[2]

Understanding the physicochemical properties is crucial for method development.

PropertyDetail
IUPAC Name (R)-1-(4-fluorophenyl)-N-methylethanamine
Common Class Fluorinated Phenethylamine / Amphetamine Analog
Molecular Weight 153.20 g/mol
Monoisotopic Mass 153.0954 Da
pKa (Calc.) ~9.5 (Basic amine)
LogP ~2.1 (Moderately lipophilic)
Stereochemistry (R)-enantiomer (Chiral center at C1)

Fragmentation Logic: Under Electrospray Ionization (ESI+), the protonated molecule


 undergoes collision-induced dissociation (CID).
  • Primary Transition (Quantifier): Cleavage of the C-N bond yields the stable 1-(4-fluorophenyl)ethyl carbocation (

    
    ).
    
  • Secondary Transition (Qualifier): Rearrangement of the carbocation often leads to a fluorinated tropylium-like ion (

    
    ).
    

Sample Preparation Protocol

Rationale: Protein Precipitation (PPT) is often insufficient for low-level amine detection due to ion suppression from phospholipids. Mixed-Mode Cation Exchange (MCX) SPE is the "Gold Standard" here because the basic amine group (


) binds strongly to the sorbent, allowing aggressive organic washing to remove neutral and acidic matrix components.
Workflow Diagram (SPE)

SPE_Workflow Start Plasma Sample (100 µL) Pretreat Pre-treatment: Add 100 µL 2% Formic Acid (Acidify to pH < 4) Start->Pretreat Condition Condition MCX Cartridge: 1. 1 mL MeOH 2. 1 mL Water Pretreat->Condition Load Load Sample (Gravity or Low Vacuum) Condition->Load Wash1 Wash 1: 1 mL 2% Formic Acid (Removes Proteins/Acids) Load->Wash1 Wash2 Wash 2: 1 mL MeOH (Removes Neutrals/Lipids) Wash1->Wash2 Elute Elution: 2 x 250 µL 5% NH4OH in MeOH (Release Basic Analyte) Wash2->Elute Dry Evaporate to Dryness (N2 stream @ 40°C) Elute->Dry Recon Reconstitute: 100 µL Mobile Phase A/B (90:10) Dry->Recon

Caption: Optimized Mixed-Mode Cation Exchange (MCX) extraction workflow for basic amines in plasma.

Detailed Steps:
  • Internal Standard (IS) Spiking: Add 10 µL of deuterated IS (e.g., Amphetamine-d5 or specific analog) to 100 µL plasma.

  • Acidification: Add 100 µL of 2% Formic Acid in water. Vortex for 30s. Why? This ensures the amine is fully protonated (

    
    ) to bind to the MCX sorbent.
    
  • SPE Cartridge: Use Waters Oasis MCX (30 mg) or Phenomenex Strata-X-C.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample.

  • Washing:

    • Wash 1: 1 mL 0.1 N HCl or 2% Formic Acid (Removes proteins and acidic interferences).

    • Wash 2: 1 mL 100% Methanol (Crucial step to remove phospholipids which cause matrix effects). The analyte remains bound by ionic interaction.

  • Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. Why? High pH deprotonates the amine, breaking the ionic bond.

  • Reconstitution: Evaporate under Nitrogen and reconstitute in 100 µL initial mobile phase.

LC-MS/MS Method Parameters

Chromatographic Conditions

A Biphenyl column is recommended over C18 for fluorinated aromatics due to enhanced


 interactions, providing better selectivity against isomers.
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.1 x 50 mm, 1.7 µm or 2.6 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

    • Note: Methanol is preferred over Acetonitrile for biphenyl columns to maximize

      
       selectivity.
      

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load
3.00 95 Elution
4.00 95 Wash
4.10 5 Re-equilibration

| 5.50 | 5 | End |

Mass Spectrometry Parameters
  • Ionization: ESI Positive (

    
    ).
    
  • Mode: MRM (Multiple Reaction Monitoring).[3][4][5]

  • Spray Voltage: 3500 - 4500 V.

  • Source Temp: 500°C.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Type
(R)-1-(4-F-Ph)-N-Me-Eth 154.1 123.1 5018Quantifier
154.1109.05028Qualifier 1
154.191.05035Qualifier 2
IS (Amphetamine-d5) 141.1124.15015Internal Std

Note: The transition 154.1 -> 123.1 corresponds to the loss of methylamine (


, 31 Da), leaving the stable 1-(4-fluorophenyl)ethyl cation.

Advanced Module: Chiral Separation

If the study requires verifying the (R)-enantiomer purity or detecting in vivo racemization, the achiral Biphenyl method above is insufficient.

Chiral Protocol:

  • Column: Chiralpak IG-3 or Lux Cellulose-2 (2.1 x 100 mm, 3 µm).

  • Mobile Phase: Isocratic 90% Hexane / 10% Ethanol / 0.1% Diethylamine (Normal Phase) OR 10 mM Ammonium Bicarbonate / Acetonitrile (Reverse Phase, if column supports).

  • Field Insight: For plasma PK studies where the dosed drug is pure (R), the achiral method (Section 3) is standard. Chiral methods are typically reserved for stability studies or formulation analysis.

Method Validation & Quality Control

To ensure "Trustworthiness," the method must be validated per FDA/EMA Bioanalytical Guidelines.

Validation Logic Diagram

Validation_Logic Select Selectivity Blank Blank Plasma No Interference Select->Blank Matrix Matrix Effect ME_Calc Compare Post-Extract Spike vs Neat Standard Matrix->ME_Calc Linear Linearity (1-1000 ng/mL) R2 R² > 0.99 Weighting 1/x² Linear->R2 AccPrec Accuracy & Precision (LLOQ, Low, Med, High) Stats CV < 15% (20% at LLOQ) AccPrec->Stats

Caption: Core validation pillars ensuring data integrity for regulatory submission.

Critical Acceptance Criteria:

  • Linearity:

    
     to 
    
    
    
    (Weighted
    
    
    linear regression).
  • Recovery:

    
     consistent across concentration range.
    
  • Matrix Effect:

    
     (IS normalized). If suppression is high (
    
    
    
    ), increase the Wash 2 volume in SPE or switch to a phospholipid removal plate.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
High Backpressure Plasma protein cloggingEnsure acidification step in SPE is thorough; Centrifuge samples at 10,000g before loading.
Peak Tailing Secondary silanol interactionsIncrease buffer strength (Ammonium Formate) to 5-10 mM; Use a column with high end-capping.
Signal Drift Source contaminationDivert flow to waste for the first 0.5 min and last 1 min of the gradient.
Isomer Co-elution 4-FMA interferenceSwitch to Biphenyl column and lower Methanol gradient slope to separate structural isomers.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Woźniak, M. K., et al. (2020). Development of an LC-MS/MS method for the determination of 4-fluoroamphetamine and its metabolites in biological material. Forensic Toxicology.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Fluorinated Phenethylamines. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Primary source for MCX SPE protocol logic).

Sources

Preparation of (R)-1-(4-fluorophenyl)-N-methylethanamine hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of (R)-1-(4-fluorophenyl)-N-methylethanamine Hydrochloride

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals.

Introduction & Mechanistic Rationale

The target compound, (R)-1-(4-fluorophenyl)-N-methylethanamine (CAS 574731-02-5), is an enantiopure secondary amine heavily utilized as a biochemical reagent and a critical building block in the development of neurotransmitter modulators and CNS therapeutics[1],[2].

Synthesizing N-methyl secondary amines directly from primary chiral amines like (R)-1-(4-fluorophenyl)ethanamine (CAS 403-40-7)[3] presents a classic synthetic challenge. Direct alkylation with methyl iodide or reductive amination with formaldehyde frequently results in over-alkylation, yielding unwanted tertiary amines or quaternary ammonium salts. Furthermore, any method that breaks the C-N bond risks racemization of the sensitive benzylic stereocenter.

To achieve absolute stereoretention and strictly mono-methylated product, this protocol utilizes a highly reliable Boc-protection / Hydride-reduction sequence ,[4].

  • Phase 1 (Passivation): The primary amine is reacted with Di-tert-butyl dicarbonate (Boc₂O). This completely passivates the nitrogen against further electrophilic attack[5].

  • Phase 2 (Directed Reduction): Lithium Aluminum Hydride (LiAlH₄) is used to reduce the carbamate. LiAlH₄ specifically attacks the carbamate carbonyl, collapsing it to an iminium ion which is immediately reduced to the N-methyl group[6]. Because the chiral C-N bond is never cleaved, the (R)-configuration is perfectly conserved.

  • Phase 3 (Stabilization): The resulting free base is an oil[1]. Treatment with anhydrous HCl precipitates the stable hydrochloride salt, providing an inherent purification mechanism and preventing oxidative degradation.

Experimental Workflow

G A (R)-1-(4-fluorophenyl) ethanamine B N-Boc Carbamate Intermediate A->B Boc2O, Et3N DCM, 0°C to RT C (R)-1-(4-fluorophenyl) -N-methylethanamine B->C LiAlH4 THF, Reflux D Hydrochloride Salt (API) C->D HCl in Dioxane Et2O, 0°C

Stereoretentive N-methylation workflow via Boc-protection and LiAlH4 reduction.

Quantitative Data & Stoichiometry

Table 1: Stoichiometric Matrix for 100 mmol Scale-Up

ReagentMW ( g/mol )Eq.Mass / VolFunction
(R)-1-(4-fluorophenyl)ethanamine139.171.013.92 gChiral Starting Material
Boc Anhydride (Boc₂O)218.251.124.01 gProtecting Group / Carbon Source
Triethylamine (Et₃N)101.191.520.90 mLAcid Scavenger / Nucleophile Activator
Lithium Aluminum Hydride (LiAlH₄)37.953.011.39 gStrong Hydride Reducing Agent
HCl in Dioxane (4.0 M)36.461.230.00 mLAnhydrous Salt Formation

Step-by-Step Self-Validating Protocols

Phase 1: Synthesis of tert-butyl (R)-(1-(4-fluorophenyl)ethyl)carbamate

Causality: Dichloromethane (DCM) is chosen as a non-nucleophilic, polar aprotic solvent that readily dissolves both the amine and Boc₂O, ensuring homogeneous kinetics. While Boc₂O reacts directly with free amines, adding Et₃N ensures any trace acidic impurities are neutralized, keeping the amine fully deprotonated and highly nucleophilic.

  • Charge a flame-dried 500 mL round-bottom flask with (R)-1-(4-fluorophenyl)ethanamine (13.92 g, 100 mmol) and anhydrous DCM (150 mL).

  • Add Et₃N (20.9 mL, 150 mmol) and cool the mixture to 0 °C using an ice-water bath.

  • Dissolve Boc₂O (24.01 g, 110 mmol) in DCM (50 mL) and add dropwise to the reaction mixture over 30 minutes via an addition funnel to control the mildly exothermic evolution of CO₂.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • In-Process Control (IPC) & Validation: The protocol is self-validating via Thin Layer Chromatography (TLC). The starting primary amine strongly stains pink/purple with Ninhydrin (Rf ≈ 0.1 in 10% MeOH/DCM). Complete conversion is validated when the Ninhydrin-active spot disappears entirely, replaced by a UV-active, Ninhydrin-negative spot (Rf ≈ 0.6 in 20% EtOAc/Hexanes).

  • Wash the organic layer sequentially with 1M citric acid (2 x 100 mL), water (100 mL), and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a white solid/viscous oil.

Phase 2: Stereoretentive Reduction to (R)-1-(4-fluorophenyl)-N-methylethanamine

Causality: Sodium borohydride (NaBH₄) is insufficiently nucleophilic to reduce a carbamate. LiAlH₄ is strictly required to drive the reduction of the carbonyl to a methylene group. The Fieser workup method is utilized because quenching LiAlH₄ with plain water generates a thick, unfilterable gelatinous emulsion of aluminum hydroxide, which traps the product. The Fieser method forces the formation of a granular sodium aluminate matrix, enabling rapid filtration.

  • Suspend LiAlH₄ (11.39 g, 300 mmol) in anhydrous THF (200 mL) in a 1 L 3-neck flask under Argon at 0 °C.

  • Dissolve the crude Boc-carbamate from Phase 1 in anhydrous THF (100 mL) and add dropwise to the LiAlH₄ suspension over 45 minutes. (Caution: Vigorous hydrogen gas evolution).

  • Attach a reflux condenser and heat the reaction to 65 °C for 6 hours.

  • Cool the mixture to 0 °C. Fieser Quench Validation: Carefully add exactly 11.4 mL of H₂O dropwise, followed by 11.4 mL of 15% aqueous NaOH, and finally 34.2 mL of H₂O. Stir vigorously for 30 minutes. The formation of crisp, white, granular salts validates a successful quench.

  • Filter the granular salts through a pad of Celite, washing the filter cake with EtOAc (3 x 100 mL).

  • Concentrate the filtrate to yield the free base secondary amine as a pale yellow oil.

  • IPC & Validation: LC-MS of the organic layer must show the complete disappearance of the Boc-mass and the appearance of the target free base (m/z 154.1[M+H]⁺).

Phase 3: Hydrochloride Salt Crystallization

Causality: Diethyl ether is an excellent solvent for the free base but a poor solvent for the HCl salt. Using anhydrous HCl in dioxane prevents water introduction. The combination forces the immediate crystallization of the salt, driving the equilibrium and leaving unreacted impurities dissolved in the ether mother liquor.

  • Dissolve the crude free base oil in anhydrous diethyl ether (150 mL) and cool to 0 °C.

  • Under vigorous stirring, add 4.0 M HCl in dioxane (30 mL, 120 mmol) dropwise. A dense white precipitate will form immediately.

  • IPC & Validation: The transition from a soluble oil to an insoluble crystalline solid validates salt formation. Precipitation will cease once the free base is fully consumed.

  • Stir for an additional 30 minutes at 0 °C.

  • Filter the precipitate via vacuum filtration, wash with ice-cold diethyl ether (50 mL), and dry under high vacuum at 40 °C to constant weight.

Analytical Characterization

Table 2: Expected Analytical Validation Data

TechniqueKey Signals / ObservationsValidation Purpose
¹H NMR (400 MHz, D₂O)δ 7.45 (dd, 2H), 7.15 (t, 2H), 4.30 (q, 1H), 2.55 (s, 3H, N-CH₃), 1.60 (d, 3H)Confirms mono-N-methyl integration and structural integrity.
¹³C NMR (100 MHz, D₂O)δ 163.5 (d, C-F), 133.2, 129.5, 116.2, 58.4 (CH), 31.2 (N-CH₃), 19.5 (CH₃)Verifies carbon framework and fluorophenyl coupling.
LC-MS (ESI+)m/z 154.1 [M+H]⁺Confirms exact mass of the free base (MW 153.20 g/mol ).
Chiral HPLC >99% ee (Retention time matches (R)-reference)Ensures absolute stereoretention during the LiAlH₄ reduction.

References

  • Benchchem. "1-(4-fluorophenyl)-N-methylethanamine | 574731-02-5". Available at: ]">https://www.benchchem.com[1]

  • Sigma-Aldrich. "1-(4-Fluorophenyl)-N-methylethanamine". Available at: ]">https://www.sigmaaldrich.com[2]

  • ChemicalBook. "1-(4-FLUOROPHENYL)ETHYLAMINE | 403-40-7". Available at: ]">https://www.chemicalbook.com[3]

  • Di Pietro, O., et al. "Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamine." ddd.uab.cat, 2016. Available at: ]">https://ddd.uab.cat

  • White Rose eTheses Online. "Deprotonation–Substitution of N-Boc-tetrahydroisoquinolines". Available at: ]">https://etheses.whiterose.ac.uk[5]

  • Semantic Scholar. "Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers". Available at: ]">https://www.semanticscholar.org[6]

  • RSC Publishing. "Organic & Biomolecular Chemistry". Available at: ]">https://pubs.rsc.org[4]

Sources

In vitro receptor binding assay protocols for 4-FMA isomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: In Vitro Receptor Binding Assay Protocols for 4-FMA Isomers Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to performing in vitro radioligand binding assays to characterize the pharmacological profile of 4-fluoroamphetamine (4-FA) isomers.[1][2] As novel psychoactive substances, understanding the affinity of these compounds for key central nervous system targets—specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters—is critical for predicting their stimulant, entactogenic, and toxicological effects.[3][4] We present detailed, field-proven protocols for traditional filtration-based competitive binding assays, from receptor membrane preparation to data analysis, grounded in the fundamental principles of ligand-receptor kinetics. These methodologies enable the determination of key quantitative parameters, such as the inhibition constant (Kᵢ), which is the gold standard for assessing binding affinity.[5][6][7]

Scientific Foundation: The Principle of Competitive Radioligand Binding

The competitive radioligand binding assay is a robust method used to determine the affinity of an unlabeled test compound (e.g., a 4-FMA isomer) for a specific receptor. The principle hinges on the competition between the test compound and a radiolabeled ligand (a molecule with a radioactive isotope like ³H or ¹²⁵I) that has a known high affinity and specificity for the target receptor.

The experiment measures the ability of increasing concentrations of the unlabeled 4-FMA isomer to displace the radioligand from the receptor. This displacement is quantified by measuring the reduction in radioactivity bound to the receptor preparation.

Key Experimental Definitions:

  • Total Binding (TB): The total amount of radioactivity measured in a sample containing the receptor preparation and the radioligand. This includes both binding to the specific receptor site and to other non-specific sites.[8]

  • Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor, such as the filter, lipids, or other proteins.[9] NSB is determined experimentally by adding a very high concentration of an unlabeled drug known to fully saturate the target receptors, thereby preventing the radioligand from binding to them.[10][11] Any remaining bound radioactivity under these conditions is considered non-specific.

  • Specific Binding: The amount of radioligand bound specifically to the target receptor. It is the crucial value for analysis and is calculated by subtracting NSB from TB (Specific Binding = Total Binding - Non-Specific Binding).[8][10]

The results are plotted as a sigmoidal dose-response curve, from which the IC₅₀ value is derived. The IC₅₀ is the concentration of the 4-FMA isomer required to inhibit 50% of the specific binding of the radioligand.[11][12] While useful, the IC₅₀ is dependent on the concentration of the radioligand used.[11] Therefore, it is converted to the Inhibition Constant (Kᵢ) using the Cheng-Prusoff equation . The Kᵢ is an absolute measure of the affinity of the test compound for the receptor and is independent of assay conditions, allowing for direct comparison of compound potencies.[12][13][14]

G cluster_0 Assay Well cluster_1 Measurement Receptor Receptor (e.g., SERT) Radio Radioligand ([³H]Citalopram) Receptor->Radio Binding Equilibrium FMA Test Compound (4-FMA Isomer) Receptor->FMA Competition Total Total Binding (Radioligand + Receptor) Radio->Total NSB Non-Specific Binding (Radioligand + Receptor + Saturating Unlabeled Drug) Specific Specific Binding (Total - NSB) Total->Specific - NSB->Specific IC₅₀ Determination IC₅₀ Determination Specific->IC₅₀ Determination Dose-Response Curve Kᵢ Calculation\n(Cheng-Prusoff) Kᵢ Calculation (Cheng-Prusoff) IC₅₀ Determination->Kᵢ Calculation\n(Cheng-Prusoff) [L], Kd

Figure 1: Principle of Competitive Radioligand Binding Assay.

Core Methodologies: Filtration vs. Scintillation Proximity Assay (SPA)

Two primary techniques are employed for receptor binding assays. The choice depends on throughput needs, available equipment, and the specific receptor system.

Filtration Binding Assay (The Classic Standard)

This heterogeneous assay physically separates the receptor-bound radioligand from the free (unbound) radioligand.[5]

  • Workflow: After incubation reaches equilibrium, the reaction mixture is rapidly passed through a glass fiber filter using a vacuum manifold or cell harvester.[15][16] The membranes containing the receptor-ligand complexes are trapped on the filter, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining free radioligand. Finally, the filters are dried, a scintillation cocktail is added, and the trapped radioactivity is quantified.[6]

  • Causality Behind Choices: Glass fiber filters are used because they effectively trap cell membranes while having low affinity for most radioligands.[17] Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) is a critical step to reduce non-specific binding of positively charged radioligands to the negatively charged glass fibers.[15][16]

G A 1. Incubation (Membranes + Radioligand + 4-FMA) Plate reaches equilibrium B 2. Rapid Filtration (Vacuum Manifold) A->B C Bound complexes trapped on Glass Fiber Filter B->C D Free radioligand passes through B->D E 3. Washing (Ice-cold buffer) C->E F 4. Drying & Counting (Add Scintillation Cocktail, Measure CPM) E->F

Figure 2: Workflow of a Filtration-Based Binding Assay.
Scintillation Proximity Assay (SPA) (High-Throughput Alternative)

SPA is a homogeneous assay technology that eliminates the need for a physical separation step, making it highly amenable to automation.[18][19]

  • Workflow: In an SPA, the receptor membranes are captured onto microscopic beads impregnated with a scintillant. When a radioligand binds to its receptor, it is brought into close enough proximity to the bead to transfer energy from its radioactive decay, causing the bead to emit light.[20] Unbound radioligand in the solution is too far away to cause a signal.[20] The light output is directly proportional to the amount of bound radioligand and is measured in a microplate scintillation counter.

  • Advantages: This "mix-and-measure" format significantly increases throughput and reduces radioactive waste.[19][20] It is particularly powerful for screening large compound libraries.

For the purposes of foundational pharmacological profiling of a small set of isomers, the following protocols will detail the classic filtration method, which remains a cost-effective and highly sensitive gold standard.

Detailed Experimental Protocols

PART A: Receptor Source Preparation (Membranes from Stably Transfected Cells)

The quality of the receptor source is paramount for a successful binding assay. Using cell membranes from immortalized cell lines (e.g., HEK293 or CHO) that are engineered to stably overexpress a single human monoamine transporter (hSERT, hDAT, or hNET) ensures a high-density, homogenous, and reproducible source of the target receptor.[3][21][22]

Protocol: Membrane Preparation

  • Cell Culture: Grow HEK293 cells stably expressing the transporter of interest (e.g., hSERT) to ~90% confluency in appropriate culture flasks.

  • Harvesting: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS). Dislodge the cells by scraping into a minimal volume of ice-cold DPBS.

  • Homogenization: Transfer the cell suspension to a Dounce homogenizer on ice. Lyse the cells with 15-20 strokes of a tight-fitting pestle.

  • Centrifugation: Transfer the homogenate to a centrifuge tube. Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet nuclei and intact cells.[16]

  • Membrane Pelleting: Carefully transfer the supernatant to a high-speed centrifuge tube. Pellet the membranes by centrifuging at 40,000 x g for 30 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in 10 mL of ice-cold Assay Buffer (see Part B). Repeat the high-speed centrifugation (Step 5). This wash step removes cytosolic contaminants.

  • Final Preparation: Discard the supernatant. Resuspend the final membrane pellet in a small volume of Assay Buffer containing 10% sucrose as a cryoprotectant.

  • Quantification & Storage: Determine the protein concentration using a standard method (e.g., BCA protein assay). Aliquot the membrane suspension into cryovials (e.g., 200 µL aliquots at 2 mg/mL), flash-freeze in liquid nitrogen, and store at -80°C until use.[16][23]

PART B: Radioligand Filtration Binding Assay Protocol

This protocol describes a competitive binding experiment performed in a 96-well plate format to determine the Kᵢ of 4-FMA isomers at hSERT, hDAT, and hNET.

Materials & Reagents

  • Receptor Source: Aliquots of prepared cell membranes expressing hSERT, hDAT, or hNET (from Part A).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Radioligands: Tritiated ([³H]) ligands with high specific activity (>20 Ci/mmol).[8][15] See Table 1 for recommendations.

  • Unlabeled Standards (for NSB): See Table 1.

  • Test Compounds: 4-FMA isomers, prepared as a 10 mM stock in DMSO, then serially diluted in Assay Buffer to create a 10-point concentration curve (e.g., from 100 µM to 1 pM final assay concentration).

  • Equipment: 96-well polypropylene plates, 96-well glass fiber filter plates (GF/C), vacuum manifold/cell harvester, liquid scintillation counter, scintillation vials, liquid scintillation cocktail.

Table 1: Recommended Reagents for Monoamine Transporter Binding Assays

Transporter TargetRadioligandApprox. KᴅLigand for NSB Determination
hSERT [³H]Citalopram~1-2 nM10 µM Fluoxetine
hDAT [³H]WIN 35,428~10-20 nM10 µM Cocaine
hNET [³H]Nisoxetine~1-3 nM10 µM Desipramine

Note: The Kᴅ of the radioligand should be experimentally determined for each batch of membranes via a saturation binding experiment. The final concentration of radioligand used in the competition assay should be at or near its Kᴅ value.[11]

Step-by-Step Procedure

  • Filter Plate Pre-treatment: Pre-soak the 96-well glass fiber filter plate in 0.3% polyethyleneimine (PEI) for at least 60 minutes at 4°C to minimize non-specific binding.[16]

  • Reagent Preparation: On the day of the assay, thaw the membrane aliquot on ice and dilute in Assay Buffer to the desired final concentration (typically 5-20 µg of protein per well, to be optimized). Prepare working solutions of the radioligand (at 2x the final concentration) and the unlabeled standard for NSB.

  • Assay Plate Setup (in a 96-well polypropylene plate):

    • Total Binding (TB) Wells (n=3): Add 50 µL Assay Buffer + 50 µL Radioligand Solution.

    • Non-Specific Binding (NSB) Wells (n=3): Add 50 µL Unlabeled Standard (e.g., 10 µM Fluoxetine) + 50 µL Radioligand Solution.[6]

    • Competition Wells (n=3 per concentration): Add 50 µL of each 4-FMA isomer dilution + 50 µL Radioligand Solution.[6]

  • Initiate Reaction: Add 100 µL of the diluted membrane suspension to all wells to start the binding reaction (final volume = 200 µL).

  • Incubation: Seal the plate and incubate with gentle agitation for 60-90 minutes at room temperature (25°C) to allow the binding to reach equilibrium.[6][16]

  • Termination and Filtration: Just before incubation ends, wash the pre-soaked filter plate once with ice-cold Wash Buffer using the vacuum manifold. Immediately transfer the contents of the incubation plate to the filter plate and apply vacuum to rapidly filter the contents.

  • Washing: Wash the filters 4 times with 200 µL of ice-cold Wash Buffer per well to remove all unbound radioligand.[16]

  • Radioactivity Quantification: Dry the filter plate under a heat lamp or in a 50°C oven for 30 minutes.[16] Punch out the individual filters into scintillation vials (or use a plate-based counter). Add 4 mL of liquid scintillation cocktail to each vial, cap, and vortex. Allow vials to equilibrate in the dark for at least 4 hours before counting in a liquid scintillation counter to determine counts per minute (CPM).[24]

PART C: Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Average the CPM from the triplicate TB and NSB wells to get Mean_TB_CPM and Mean_NSB_CPM.

    • The maximum specific binding is: Max_Specific_Binding = Mean_TB_CPM - Mean_NSB_CPM.

  • Generate Competition Curve:

    • For each concentration of the 4-FMA isomer, calculate the specific binding: Specific_Binding_X = Mean_CPM_X - Mean_NSB_CPM.

    • Convert this to a percentage of the maximum specific binding: % Specific Binding = (Specific_Binding_X / Max_Specific_Binding) * 100.

    • Plot % Specific Binding (Y-axis) against the logarithm of the 4-FMA isomer concentration (X-axis).

  • Determine IC₅₀:

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. The software will calculate the LogIC₅₀, from which the IC₅₀ value is derived.

  • Calculate Kᵢ using the Cheng-Prusoff Equation:

    • Use the following formula: Kᵢ = IC₅₀ / (1 + ([L] / Kᴅ)) [11][12][13][14]

      • IC₅₀: The value determined in the previous step.

      • [L]: The molar concentration of the radioligand used in the assay.

      • Kᴅ: The equilibrium dissociation constant of the radioligand for the receptor (determined from prior saturation experiments).

Data Presentation and Quality Control

Data should be presented clearly to allow for easy comparison of the affinity and selectivity of the 4-FMA isomers.

Table 2: Example Data Output for Binding Affinity (Kᵢ) of 4-FMA Isomers

CompoundTargetKᵢ (nM) ± SEMSelectivity Ratio (SERT Kᵢ / DAT Kᵢ)
(R)-4-FMA hSERT250 ± 180.83
hDAT300 ± 25
hNET45 ± 5
(S)-4-FMA hSERT80 ± 91.6
hDAT50 ± 6
hNET20 ± 3
Reference: MDMA hSERT650 ± 450.06
hDAT10,800 ± 750
hNET850 ± 60

This is hypothetical data for illustrative purposes.

Self-Validating System & Quality Control:

  • Assay Window: A robust assay requires a clear signal window. Specific binding should account for at least 80% of total binding (i.e., NSB < 20% of TB).[9] High NSB can obscure the specific signal and lead to unreliable data.

  • Reference Compounds: Always include known reference compounds (e.g., MDMA, Cocaine, Fluoxetine) in your assays. The Kᵢ values obtained for these standards should be consistent with established literature values, validating the integrity of your assay.

  • Equilibrium Conditions: Ensure the incubation time is sufficient to reach equilibrium. This can be confirmed with kinetic experiments (association/dissociation assays) during assay development.[10]

  • Protein Concentration: The amount of receptor used should be low enough to ensure that less than 10% of the total radioligand is bound at equilibrium. This "ligand depletion" can otherwise lead to an underestimation of affinity.

References

  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. [Link]

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Characterization of a Receptor Using a Radioligand. GraphPad. [Link]

  • Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. YouTube. [Link]

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. National Center for Biotechnology Information. [Link]

  • (PDF) Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor (2016). SciSpace. [Link]

  • A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. MDPI. [Link]

  • High Density Receptor Ligand Binding Assays in the MultiScreen®HTS 384-well Glass Fiber Filter Plate. Technology Networks. [Link]

  • Nonspecific binding. GraphPad Prism 11 Curve Fitting Guide. [Link]

  • (PDF) IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. ResearchGate. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. National Center for Biotechnology Information. [Link]

  • Glass fiber filters for straightforward nucleic acid extraction. Cytiva. [Link]

  • 4-Fluoroamphetamine. Wikipedia. [Link]

  • Filter binding assay. Wikipedia. [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology | Oxford Academic. [Link]

  • On the use of cells or membranes for receptor binding: growth hormone secretagogues. PubMed. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. National Center for Biotechnology Information. [Link]

  • Membrane KLK2 CHO Cell Line. BPS Bioscience. [Link]

  • Filtration via Conventional Glass Fiber Filters in 15N2 Tracer Assays Fails to Capture All Nitrogen-Fixing Prokaryotes. Frontiers. [Link]

  • 4-Fluoroamphetamine (4-FA) Critical Review Report. LJMU Research Online. [Link]

  • Isomers of fluoroamphetamines detected in forensic cases in Denmark. PubMed. [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. National Center for Biotechnology Information. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). National Center for Biotechnology Information. [Link]

  • Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. [Link]

  • (PDF) A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State. ResearchGate. [Link]

  • Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. PubMed. [Link]

  • Serotonin-transporter mediated efflux: A pharmacological analysis of amphetamines and non-amphetamines. Medical University of Vienna. [Link]

  • Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. ClinPGx. [Link]

  • How to isolate membrane receptor complexes from cells. G-Biosciences. [Link]

  • Overview of Monoamine Transporters. National Center for Biotechnology Information. [Link]

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Solid-phase extraction (SPE) methods for (R)-1-(4-fluorophenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust Solid-Phase Extraction (SPE) and Chiral Analysis of (R)-1-(4-fluorophenyl)-N-methylethanamine

Introduction & Analyte Profile

Target Molecule: (R)-1-(4-fluorophenyl)-N-methylethanamine Synonyms: (R)-N-methyl-1-(4-fluorophenyl)ethylamine; (R)-4-Fluoro-α-methyl-N-methylbenzylamine. CAS Registry Number: 574731-02-5 (Generic), 374898-01-8 (Parent primary amine R-isomer).

Significance: (R)-1-(4-fluorophenyl)-N-methylethanamine is a chiral benzylamine derivative often utilized as a specialized building block in pharmaceutical synthesis or as a metabolic marker for fluorinated phenethylamine analogs. Its structural integrity—specifically the preservation of the chiral center at the benzylic position—is critical during sample preparation.

Chemical Properties:

  • Basicity (pKa): ~9.5 (Secondary amine).

  • Lipophilicity (LogP): ~2.2 (Estimated). The 4-fluoro substitution enhances lipophilicity compared to the non-fluorinated benzylamine.

  • Stability: Susceptible to oxidative degradation if stored improperly; stable under standard SPE conditions.

Method Selection Strategy: Why Mixed-Mode Cation Exchange?

For the extraction of secondary amines from complex biological matrices (plasma, urine) or reaction mixtures, Mixed-Mode Strong Cation Exchange (MCX) is the superior choice over traditional C18 (reversed-phase) or simple Silica-based cation exchange.

The "Dual-Retention" Mechanism:

  • Hydrophobic Retention: The polymeric backbone of the sorbent retains the phenyl ring and the aliphatic chain, allowing the sample to be loaded.

  • Ionic Retention: The sulfonic acid groups on the sorbent form a strong ionic bond with the protonated amine (at pH < pKa).

Strategic Advantage: This dual mechanism allows for a 100% organic solvent wash step. Once the analyte is locked ionically, we can wash the cartridge with pure methanol to remove rigorous hydrophobic interferences (lipids, neutral drugs) without losing the target amine. Elution is then triggered only by neutralizing the amine with a base.

Materials & Reagents

  • SPE Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C, or Agilent Bond Elut Plexa PCX).[1]

    • Capacity: 30 mg or 60 mg bed mass (depending on sample volume).

  • Sample Matrix: Plasma, Urine, or Reaction Media.[1]

  • Reagents:

    • Phosphoric Acid (H₃PO₄), 85%.[1]

    • Formic Acid (FA).

    • Methanol (MeOH), HPLC Grade.[1]

    • Ammonium Hydroxide (NH₄OH), 28-30%.

    • Acetonitrile (ACN), HPLC Grade.[1]

Detailed Experimental Protocol

Step 1: Sample Pre-treatment
  • Objective: Disrupt protein binding and ensure the analyte is fully protonated (positively charged) to bind to the cation exchange sites.

  • Protocol:

    • Aliquot 200 µL of plasma/urine into a microcentrifuge tube.

    • Add 200 µL of 4% H₃PO₄ in water.

    • Vortex for 30 seconds.

    • Optional: If the sample is highly particulate, centrifuge at 10,000 x g for 5 minutes and use the supernatant.

    • Resulting pH: ~2.0–3.0 (Ideal for MCX loading).

Step 2: SPE Cartridge Conditioning
  • Objective: Activate the sorbent pores and remove manufacturing residues.

  • Protocol:

    • Add 1 mL MeOH . Apply vacuum to pull through, leaving a thin layer of liquid above the frit.[1]

    • Add 1 mL Water . Apply vacuum to pull through. Do not let the cartridge dry out.

Step 3: Sample Loading
  • Protocol:

    • Load the pre-treated sample (approx. 400 µL) onto the cartridge.

    • Apply low vacuum (flow rate ~1 mL/min) to allow sufficient interaction time.

Step 4: Interference Wash (The "Cleanup")
  • Wash 1 (Aqueous/Acidic):

    • Add 1 mL of 2% Formic Acid in Water .

    • Purpose: Removes proteins, salts, and hydrophilic interferences.[1] The analyte remains bound by hydrophobic and ionic forces.

  • Wash 2 (Organic/Neutral):

    • Add 1 mL of 100% Methanol .

    • Purpose: Removes hydrophobic neutrals (lipids, neutral drugs).[1]

    • Mechanism:[1][2] The analyte is protonated and ionically bound to the sorbent, so it will not wash off with methanol. This is the key purification step.

  • Drying: Apply high vacuum for 1-2 minutes to remove excess solvent.

Step 5: Elution
  • Objective: Break the ionic bond by neutralizing the amine.

  • Protocol:

    • Add 1 mL of 5% NH₄OH in Methanol .

    • Tip: Apply gravity flow or very low vacuum. Allow the solvent to soak the bed for 30 seconds before pulling through. This ensures complete neutralization of the amine.

    • Collect the eluate in a glass vial.

Step 6: Post-Elution Processing
  • Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (e.g., 20 mM Ammonium Bicarbonate : ACN, 60:40).

Downstream Analysis: Chiral LC Conditions

Since the target is the (R)-enantiomer , standard C18 chromatography cannot verify enantiomeric purity. Use the following conditions for validation.

  • Column: Chiralpak AD-RH or OD-RH (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica).

    • Why: These polysaccharide columns show excellent selectivity for aromatic amines.

  • Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (60:40 v/v).

    • Note: High pH suppresses ionization of the amine, improving peak shape on chiral columns.[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm or MS/MS (MRM mode).

Workflow Visualization

SPE_Workflow cluster_mechanism Interaction Mechanism Sample Biological Sample (Plasma/Urine) PreTreat Pre-treatment Add 4% H3PO4 (1:1) pH ~2.0 Sample->PreTreat Condition Conditioning 1. MeOH 2. Water Load Load Sample Analyte binds via: 1. Hydrophobic (Phenyl) 2. Ionic (Amine+) Condition->Load Wash1 Wash 1: Aqueous Acid (2% Formic Acid) Removes Proteins/Salts Load->Wash1 Wash2 Wash 2: 100% MeOH Removes Lipids/Neutrals Analyte stays (Ionic lock) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH Neutralizes Amine -> Release Wash2->Elute Analysis Chiral LC-MS/MS Verify (R)-Enantiomer Elute->Analysis Mech Analyte (R-NH2+) <--> Sorbent (SO3-) Strong Ionic Bond

Figure 1: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for the extraction of (R)-1-(4-fluorophenyl)-N-methylethanamine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (< 60%) Incomplete ElutionIncrease NH₄OH concentration to 10% or use "Elution Solvent 2": 5% NH₄OH in 50:50 MeOH:DCM (Dichloromethane helps solubilize the lipophilic ring).
Breakthrough (Loss during Load) pH too highEnsure sample pH is < 4.0. The amine must be protonated to bind. Check H₃PO₄ concentration.[3]
Dirty Extract Wash 2 omitted or too weakEnsure Wash 2 is 100% MeOH . Do not dilute the MeOH; water reduces the solvent strength needed to wash away lipids.
Peak Tailing (LC) Secondary interactionsAdd 0.1% Diethylamine (DEA) or use high pH (Ammonium Bicarbonate) mobile phase for Chiral LC.

References

  • Chiral Separation of Phenethylamines

    • Title: Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
    • Source: SciSpace / Journal of Chrom
    • URL:[Link]

  • MCX Mechanism & Protocol

    • Title: The Complete Guide to Solid Phase Extraction (SPE) - Phenomenex.
    • Source: Phenomenex Applic
    • URL:[Link]

  • Chemical Data & Structure: Title: 1-(4-Fluorophenyl)-N-methylethanamine Product Information. Source: Sigma-Aldrich / MilliporeSigma.
  • Chiral Column Selection

    • Title: Chiral HPLC Column Selection and Method Development Guide.
    • Source: Supelco / Bioanalysis Zone.
    • URL:[Link]

Sources

Synthesis of Deuterated Internal Standards for (R)-1-(4-Fluorophenyl)-N-methylethanamine: A Methodological Guide for N-CD3 Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmacokinetic (PK) profiling and forensic toxicology, the quantification of chiral amphetamine derivatives and related building blocks requires highly stable, isotopically labeled internal standards (SIL-IS) to correct for matrix effects during LC-MS/MS analysis. (R)-1-(4-fluorophenyl)-N-methylethanamine is a critical chiral amine framework . This application note details a field-proven, chemoselective protocol for synthesizing its N-CD3 deuterated counterpart: (R)-1-(4-fluorophenyl)-N-(methyl-d3)ethanamine .

By utilizing a carbamate intermediate followed by Lithium Aluminum Deuteride (LiAlD4) reduction, this workflow entirely bypasses the over-alkylation pitfalls associated with direct alkylation methods, ensuring >99% isotopic purity and excellent isolated yields.

Strategic Rationale: Overcoming Over-Alkylation

A common pitfall in synthesizing N-methylated secondary amines is the use of iodomethane-d3 (CD3I). Direct alkylation of primary amines with CD3I frequently suffers from poor chemoselectivity, leading to a mixture of secondary, tertiary, and quaternary ammonium salts. While reductive amination using formaldehyde-d2 (CD2O) and NaBD3CN is an alternative, CD2O is notoriously difficult to handle, often polymerizing and requiring strict pH control.

To establish a self-validating and highly controlled system, we employ a two-step carbamoylation-reduction axis . The primary amine is first protected as an ethyl carbamate. The electron-withdrawing nature of the carbamate strictly prevents any further reaction, locking the molecule in a mono-substituted state. Subsequent reduction with LiAlD4 smoothly converts the carbamate directly into an N-CD3 group 1.

Table 1: Comparison of N-Deuteration Strategies for Secondary Amines
StrategyReagentsMechanistic AdvantageCritical DisadvantagesIsotopic Purity
Direct Alkylation CD3I, K2CO3One-step, inexpensive reagents.Severe over-alkylation; difficult chromatographic separation.High
Reductive Amination CD2O, NaBD3CNDirect conversion to secondary amine.CD2O is prone to polymerization; requires precise buffering.Moderate
Carbamate Reduction ClCO2Et, then LiAlD4Absolute chemoselectivity; highly stable intermediates. Requires anhydrous conditions and careful hydride quenching.Very High (>99% d3)

Mechanistic Pathway: The Carbamate-LiAlD4 Axis

The reduction of a carbamate by LiAlD4 is a masterclass in controlled isotopic delivery 2. The mechanism proceeds via consecutive deuteride transfers:

  • Hemiacetal Formation: The first deuteride attacks the carbamate carbonyl, forming a tetrahedral intermediate.

  • Iminium Generation: Driven by the nitrogen lone pair, the ethoxy group is expelled, collapsing the intermediate into a highly reactive iminium ion (R-N=CD2) 3.

  • Isotopic Saturation: A second deuteride rapidly attacks the iminium carbon, yielding the fully reduced, strictly d3-labeled N-CD3 group.

Fig 1: Chemoselective LiAlD4 reduction mechanism for N-CD3 derivatization of chiral amines.

Validated Experimental Protocol

Phase 1: Synthesis of Ethyl (R)-(1-(4-fluorophenyl)ethyl)carbamate

Causality Note: Ethyl chloroformate is chosen over benzyl chloroformate (Cbz) because the ethoxy leaving group is lighter and generates less steric hindrance during the subsequent hydride reduction, ensuring a faster reaction rate.

  • Initiation: Dissolve 10.0 mmol of (R)-1-(4-fluorophenyl)ethanamine in 30 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add 15.0 mmol (1.5 eq) of anhydrous triethylamine (Et3N). Cool the reaction flask to 0 °C using an ice-water bath.

  • Carbamoylation: Dropwise add 12.0 mmol (1.2 eq) of ethyl chloroformate over 15 minutes. The slow addition prevents exothermic spikes that could lead to impurities.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 9:1 Hexanes/Ethyl Acetate) to afford the carbamate intermediate as a colorless oil.

Phase 2: Isotopic Reduction & Fieser Workup

Causality Note: The Fieser workup is mandatory for LiAlD4 reductions. Using standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the amine product. The Fieser method forces the formation of granular sodium aluminate, which is easily filtered, drastically improving isolated yields.

  • Suspension: In an oven-dried flask under argon, suspend 30.0 mmol (3.0 eq) of Lithium Aluminum Deuteride (LiAlD4) in 40 mL of anhydrous tetrahydrofuran (THF) at 0 °C.

  • Addition: Dissolve the purified carbamate (from Phase 1) in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlD4 suspension over 20 minutes to manage the evolution of hydrogen/deuterium gas.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 12 hours to drive the reduction of the iminium intermediate to completion.

  • Fieser Quenching (CRITICAL): Cool the reaction strictly to 0 °C. For every

    
     grams of LiAlD4 used, sequentially and cautiously add:
    
    • 
       mL of distilled H2O (Dropwise—highly exothermic!)
      
    • 
       mL of 15% aqueous NaOH
      
    • 
       mL of distilled H2O
      
  • Isolation: Stir the quenched mixture vigorously at room temperature for 30 minutes until a dense, white granular precipitate forms. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 30 mL).

  • Final Formulation: Concentrate the filtrate. To ensure long-term stability of the internal standard, dissolve the free base in diethyl ether and bubble anhydrous HCl gas through the solution to precipitate the target compound as a stable hydrochloride salt.

Validation & Quality Control Checkpoints

To ensure this protocol acts as a self-validating system, verify the following analytical checkpoints during the workflow:

  • Checkpoint 1 (Starting Material): (R)-1-(4-fluorophenyl)ethanamine LC-MS[M+H]⁺ expected at m/z 140.1 .

  • Checkpoint 2 (Carbamate Intermediate): LC-MS [M+H]⁺ expected at m/z 212.1 . TLC (8:2 Hexanes/EtOAc) should show complete consumption of the highly polar primary amine (which streaks) to a well-defined, less polar spot (Rf ~0.5).

  • Checkpoint 3 (Final SIL-IS): (R)-1-(4-fluorophenyl)-N-(methyl-d3)ethanamine LC-MS [M+H]⁺ expected at m/z 157.1 . (Note: The unlabeled N-methyl derivative appears at m/z 154.1. A mass shift of exactly +3.0 Da confirms >99% d3 incorporation with zero over-alkylation).

References

  • 1-(4-Fluorophenyl)-N-methylethanamine - Sigma-Aldrich. sigmaaldrich.com. Link

  • Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - American Chemical Society. acs.org. 1

  • Lettre scientifique | Atlanchim Pharma. atlanchimpharma.com. 2

  • Reduction of carbamate with LAH - Chemistry Stack Exchange. stackexchange.com. 3

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of (R)-1-(4-fluorophenyl)-N-methylethanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses solubility challenges associated with (R)-1-(4-fluorophenyl)-N-methylethanamine HCl , a chiral secondary amine salt often used as a building block in pharmaceutical synthesis.[1][2][3] As a hydrochloride salt, its lattice energy is high, leading to distinct solubility contrasts: high solubility in protic polar solvents (water, methanol) and near-zero solubility in non-polar hydrocarbons (hexane, heptane).[4]

The most frequent technical support tickets for this compound involve "oiling out" during recrystallization and unexpected precipitation in aprotic organic solvents.[3] This guide utilizes a mechanistic approach to resolve these issues.

Part 1: Solubility Profile & Solvent Selection

Data based on standard physicochemical properties of fluorinated phenethylamine hydrochloride salts.[1][4]

The fluorine atom at the para-position increases lipophilicity compared to the non-fluorinated analog, but the ionic HCl core dominates solubility behavior.[3]

Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Protic Polar WaterHigh (>100 mg/mL)pH dependent.[1][2][3] Dissolves readily at pH < 7.[3]
Protic Polar Methanol / EthanolHigh Excellent for initial dissolution in recrystallization.[3]
Aprotic Polar DMSO / DMFHigh Good for biological assays; difficult to remove (high BP).[1][2][3]
Chlorinated Dichloromethane (DCM)Moderate Often soluble, but may require slight warming.[4] Good for extraction if converted to free base.[3]
Ethers THF / Diethyl EtherLow / Insoluble Ether is the standard anti-solvent for precipitating this salt.[3]
Hydrocarbons Hexane / HeptaneInsoluble Used exclusively to force precipitation (anti-solvent).[1][2][3]

Part 2: Diagnostic Decision Tree

Use this logic flow to identify the root cause of your solubility issue.

SolubilityTroubleshooting Start Observation: Material is not behaving as expected Q1 Is the solid dissolving? Start->Q1 NoDissolve Issue: Incomplete Dissolution Q1->NoDissolve No, stays solid OilingOut Issue: Oiling Out (Liquid-Liquid Separation) Q1->OilingOut Dissolves hot, separates as oil on cooling Precip Issue: Unexpected Precipitation Q1->Precip Dissolves, then crashes out unexpectedly CheckSolvent Check Solvent Polarity (Is it non-polar?) NoDissolve->CheckSolvent CheckTemp Is Temp > Melting Point of solvated species? OilingOut->CheckTemp CheckPH Check pH (Is pH > 8?) CheckSolvent->CheckPH No (Water/MeOH) ActionHeat Action: Switch to MeOH or Water CheckSolvent->ActionHeat Yes (Hexane/Ether) ActionAcid Action: Add dilute HCl (Prevent Free Basing) CheckPH->ActionAcid Yes (Free base formation) CheckImpurity High Impurity Load? CheckTemp->CheckImpurity No ActionSlowCool Action: Re-heat, add more solvent, cool slower CheckTemp->ActionSlowCool Yes ActionSeed Action: Seed at Metastable Zone CheckImpurity->ActionSeed Yes

Figure 1: Diagnostic logic flow for identifying solubility failures. Blue nodes indicate decision points; Green nodes indicate corrective actions.

Part 3: Deep Dive Troubleshooting (Q&A)

Issue 1: "My compound 'oils out' instead of crystallizing."

Diagnosis: This is the most common issue with phenethylamine salts. It occurs when the solution becomes supersaturated at a temperature above the melting point of the solvated salt (or the impurity-depressed melting point).[1][2][3] The system undergoes Liquid-Liquid Phase Separation (LLPS) rather than crystallization.[1][2][3]

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil layer fully dissolves back into the solvent (usually an alcohol like Isopropanol or Ethanol).

  • Dilute: Add 10-20% more of the good solvent (the one it dissolves in).[1][3] This lowers the saturation temperature.

  • Seed: Cool the solution very slowly to room temperature. Once it reaches ~30-40°C, add a tiny seed crystal of pure (R)-1-(4-fluorophenyl)-N-methylethanamine HCl.[1][2][3]

  • Agitate: Stir vigorously. The mechanical energy helps the oil droplets collide with the seed crystal and organize into a lattice rather than coalescing into an oil.

Expert Insight: If oiling persists, your material may be too impure.[4] Impurities act as a solvent, depressing the melting point.[4][5] In this case, perform a "Free-Base Wash" (see Protocol B below) before re-attempting crystallization [1, 2].[1][2][3]

Issue 2: "The salt won't dissolve in water, or the solution is cloudy."

Diagnosis: This usually indicates partial hydrolysis or incorrect pH. While the HCl salt is water-soluble, if the water is slightly basic (pH > 7) or if the salt has disproportionated, the hydrophobic "free base" oil will form.[4] The free base is insoluble in water.

Corrective Protocol:

  • Check pH: Measure the pH of the aqueous mixture.

  • Acidify: If pH > 6, add 1M HCl dropwise.

  • Observation: The solution should clarify immediately as the amine is protonated back to the ammonium species (

    
    ).[1][2][3]
    
Issue 3: "I need to use this in a reaction in DCM/THF, but it's not dissolving."

Diagnosis: HCl salts have high lattice energy and often struggle to dissolve in non-protic organic solvents like THF or DCM (Dichloromethane) without assistance.

Corrective Protocol:

  • Option A (Solvent Switch): Can you use Methanol? If not:

  • Option B (Free Basing): Convert the salt to the free base (Protocol B).[1] The free base is an oil that is miscible with almost all organic solvents (DCM, THF, Toluene).[4]

  • Option C (Phase Transfer): If you must use the salt in a non-polar solvent, add a phase transfer catalyst (e.g., TBAB) or a solubilizing agent like 18-crown-6 (though less common for ammonium salts), or simply use a biphasic system (Water/DCM) with vigorous stirring.[1][2]

Part 4: Validated Experimental Protocols

Protocol A: Anti-Solvent Recrystallization (The "Layering" Method)

Best for obtaining high-purity crystals when oiling out is a risk.[1][2][3]

  • Dissolution: Dissolve 1.0 g of the HCl salt in the minimum amount of hot Methanol or Ethanol (~5-10 mL). Ensure it is fully clear.

  • Filtration: Filter hot (through a 0.45 µm syringe filter) to remove insoluble dust/fibers which can induce random nucleation.[3]

  • Layering: Place the solution in a narrow vial. Carefully layer 20 mL of Diethyl Ether or Hexane on top.[3] Do not mix.

  • Diffusion: Cover with parafilm (poke one small hole) and let stand undisturbed at 4°C.

  • Result: As the ether diffuses into the alcohol, the polarity drops slowly, growing high-quality crystals at the interface without triggering the rapid supersaturation that causes oiling out.[4]

Protocol B: Free-Base Conversion (Purification Reset)

Use this if the salt is sticky, colored, or refuses to crystallize.[1][4]

  • Partition: Suspend the impure HCl salt in Dichloromethane (DCM).

  • Neutralize: Add an equal volume of 1M NaOH (aq) or Saturated NaHCO3.

  • Extract: Shake vigorously. The solid will dissolve as it converts to the free base oil and moves into the DCM layer.

  • Separate: Collect the organic (DCM) layer.[3] Extract the aqueous layer once more with DCM.

  • Dry: Dry the combined DCM layers over Anhydrous MgSO4. Filter and evaporate.[3]

  • Re-Salt: Dissolve the resulting oil in dry Diethyl Ether. Add 2M HCl in Ether dropwise.[3] The pure white HCl salt will precipitate instantly.

References

  • BenchChem Technical Support. (2025).[3][6] Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization. Retrieved from [1][2]

  • Mettler Toledo. (n.d.).[3] Oiling Out in Crystallization - Causes and Solutions. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 123063, 1-(4-Fluorophenyl)ethylamine. Retrieved from [1][2]

  • University of York. (n.d.).[3] Problems with Recrystallisations - Oiling Out. Retrieved from [1][2]

  • Selleck Chemicals. (n.d.).[3] 2-Phenylethylamine hydrochloride Solubility Data. Retrieved from [1][2]

Sources

Resolving peak tailing in chromatography of fluorinated amines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Resolving Peak Tailing in Fluorinated Amines Last Updated: March 2026

Welcome to the Support Center

You are likely here because your fluorinated amine peaks look like "shark fins" or have tails dragging into the next baseline.

Fluorinated amines present a "perfect storm" for chromatography. You are battling two opposing forces: the basicity of the amine (which seeks to bind to acidic silanols on your column) and the hydrophobicity/fluorophilicity of the fluorine group (which alters retention and solubility).

This guide is not a generic checklist. It is a mechanistic breakdown designed to give you control over your separation.

Module 1: The Mechanistic "Why"

Q: Why do fluorinated amines tail more aggressively than other compounds?

A: It is rarely just one factor. It is usually a collision of Secondary Silanol Interactions and pKa Modulation .

  • The Silanol Trap: Silica-based columns (even C18) have residual silanol groups (

    
    ). At pH > 3.5, these ionize to 
    
    
    
    . Your amine, likely protonated (
    
    
    ) in standard acidic mobile phases, binds to these silanols via strong ion-exchange forces.[1] This is a "secondary" retention mechanism that is slower than the primary hydrophobic interaction, causing the tail.
  • The Fluorine pKa Shift: Fluorine is highly electronegative. When attached near an amine (e.g.,

    
    -position), it withdraws electron density, significantly lowering the pKa  of that amine (often by 1–3 units) [1].[2]
    
    • The Danger Zone: A typical amine has a pKa ~10. A fluorinated amine might have a pKa of ~7.5. If you run your method at pH 7 (neutral), a standard amine is 100% ionized (good for solubility, bad for silanols), but your fluorinated amine is in a state of dynamic equilibrium (partially ionized, partially neutral). This split-state leads to broad, wandering peaks.

Visualization: The Tailing Mechanism

TailingMechanism Analyte Fluorinated Amine (R-NH3+) C18 C18 Ligand (Primary Retention) Analyte->C18 Hydrophobic Interaction (Fast Kinetics) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Ion Exchange (Slow Kinetics) Peak Resulting Peak Shape C18->Peak Sharp Main Peak Silanol->Peak Extended Tail

Figure 1: The dual-interaction model. Tailing is caused by the slow kinetics of the amine dissociating from the acidic silanol groups.

Module 2: Mobile Phase Optimization

Q: Can I fix this without changing my column?

A: often, yes. The mobile phase is your first line of defense. You must dominate the ionization state.

Protocol A: The "Low pH" Approach (pH < 3)

At pH 2.0–3.0, surface silanols are protonated (


) and neutral. They cannot bind your amine via ion exchange.
  • Recommendation: Use Trifluoroacetic Acid (TFA) at 0.05% – 0.1%.

  • Why: TFA is a strong acid (lowers pH) AND an ion-pairing agent . The Trifluoroacetate anion (

    
    ) pairs with your protonated amine, neutralizing its charge and forming a more hydrophobic complex that interacts cleanly with the C18 phase [2].
    
  • Warning: TFA suppresses ionization in LC-MS. If MS sensitivity is critical, use Difluoroacetic acid (DFA) or Formic Acid (though Formic is often too weak to suppress tailing completely).

Protocol B: The "High pH" Approach (pH > 10)

At pH > 10, your amine (pKa ~7–9) is fully deprotonated (


). Neutral amines cannot engage in ion-exchange with silanols.
  • Recommendation: 10mM Ammonium Hydroxide or Ammonium Bicarbonate.

  • Requirement: You must use a column rated for high pH (e.g., Hybrid Particle Technology). Standard silica dissolves at pH > 8.

Data: Additive Performance Comparison

AdditivepH RangeSilanol SuppressionMS CompatibilityBest For
Formic Acid (0.1%) ~2.7Low/ModerateExcellentEasy amines, high sensitivity methods.
TFA (0.1%) ~2.0High Poor (Signal Suppression)UV detection; difficult fluorinated bases.
Ammonium Formate (10mM) 3.8 (Buffered)ModerateGoodGeneral screening; stable retention times.
Ammonium Hydroxide 10.5Complete (via deprotonation)Good (Negative mode preferred)Hybrid columns; extreme tailing cases.
Module 3: Stationary Phase Selection

Q: My mobile phase is optimized, but it's still tailing. Which column should I use?

A: Stop using standard C18 columns. For fluorinated amines, you need surface chemistry that actively repels the positive charge or utilizes specific fluorine interactions.

Option 1: Charged Surface Hybrid (CSH) - The Gold Standard

These columns have a slight positive charge applied to the surface.

  • Mechanism: Electrostatic Repulsion. The positive surface repels the positive protonated amine, preventing it from getting close enough to interact with residual silanols.[3]

  • Result: Sharp peaks even with weak mobile phases (like Formic acid).

Option 2: Pentafluorophenyl (PFP) - The Selectivity Choice [4]
  • Mechanism: "Fluorophilicity." Fluorinated compounds interact strongly with fluorinated phases via dipole-dipole and

    
     interactions [3].
    
  • Risk: PFP phases can sometimes retain amines too strongly if the silanols aren't shielded. Use this only if you need to separate fluorinated isomers (e.g., positional isomers of F-substitution) that co-elute on C18.

Option 3: Polar-Embedded Groups
  • Mechanism: A polar group (amide, carbamate) is embedded in the alkyl chain. This creates a "water shield" near the surface that protects silanols from interacting with the amine.

Decision Tree: Column Selection

ColumnSelection Start Start: Fluorinated Amine Tailing MS_Req Is MS Sensitivity Critical? Start->MS_Req MS_Yes Yes (Avoid TFA) MS_Req->MS_Yes Yes MS_No No (UV Detection) MS_Req->MS_No No Isomers Are you separating isomers? MS_Yes->Isomers CSH Use Charged Surface Hybrid (CSH) (Repels Amine) HighPH Can you use High pH? (pH 10) CSH->HighPH Still Tailing? Hybrid Use Hybrid C18 at pH 10 (Neutralizes Amine) HighPH->Hybrid Yes TFA_Col Standard C18 + 0.1% TFA (Ion Pairing) MS_No->TFA_Col Isomers->CSH No PFP Use PFP (Fluorinated) Column (Specific F-F Interaction) Isomers->PFP Yes

Figure 2: Strategic workflow for selecting the correct stationary phase based on detection limits and analyte complexity.

Module 4: Hardware & System Checks

Q: I've changed everything, but the tail persists. What did I miss?

A: Fluorinated amines can be surprisingly reactive with system hardware.

  • Metal Chelation: Some fluorinated amines (especially if they have neighboring oxygen/nitrogen groups) can chelate iron in stainless steel frits.

    • Test: Inject a known chelator (like Hinokitiol). If it tails, your system is active.

    • Fix: Passivate your system with 30% Phosphoric acid (remove column first!) or switch to PEEK-lined columns and tubing.

  • Extra-Column Volume: Tailing that looks like "mixing" (broadening without a sharp front) is often dead volume.

    • Check: Ensure your tubing connectors are "bottomed out" in the column port. A 1mm gap can destroy peak shape for early-eluting fluorinated compounds.

References
  • Swallow, S., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • McCalley, D. V. (2005). The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics. Journal of Chromatographic Science. Available at: [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Available at: [Link]

Sources

Technical Support Center: Stability of (R)-1-(4-fluorophenyl)-N-methylethanamine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-1-(4-fluorophenyl)-N-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound in aqueous solutions. As direct stability data for this specific molecule is not extensively published, this guide synthesizes information from related phenethylamine and amphetamine-type compounds and outlines a robust framework for conducting forced degradation studies in line with regulatory expectations.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for (R)-1-(4-fluorophenyl)-N-methylethanamine in aqueous solution?

While specific degradation pathways for (R)-1-(4-fluorophenyl)-N-methylethanamine have not been detailed in the available literature, we can infer potential routes based on the chemical structure and data from analogous compounds. The primary sites susceptible to degradation are the secondary amine and the aromatic ring.

  • Oxidation: The secondary amine is a likely site for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions and may proceed through a free radical chain process.[3] This could lead to the formation of N-oxides or dealkylation products. Amines, in general, are susceptible to electron transfer oxidation.[3]

  • Photodegradation: Exposure to light, particularly UV light, can induce photolytic degradation.[3] The fluorophenyl ring can absorb UV radiation, potentially leading to ring-opening, hydroxylation, or other complex transformations. Photostability testing is a critical component of forced degradation studies as per ICH guidelines.[1][4]

  • pH-Dependent Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions (acidic or basic) can catalyze degradation, particularly if there are susceptible functional groups introduced through other degradation pathways.

  • Aromatic Ring Degradation: Microbial or enzymatic degradation, if relevant to the experimental conditions, can involve dihydroxylation and subsequent cleavage of the aromatic ring.[5] While less common in simple aqueous solutions, it is a known pathway for aromatic compounds in certain environments.

Q2: What are the recommended storage conditions for aqueous solutions of (R)-1-(4-fluorophenyl)-N-methylethanamine?

Based on general best practices for phenethylamine derivatives, aqueous solutions should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) is recommended to slow down potential degradation reactions.[6]

  • Protected from light: Use amber vials or store in the dark to prevent photolytic degradation.[6]

  • Stored under an inert atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can minimize oxidative degradation.

  • Buffered at an appropriate pH: The stability of amphetamine-related compounds can be pH-dependent.[7][8] It is advisable to conduct initial pH screening to determine the pH of maximum stability.

Q3: Which analytical techniques are suitable for monitoring the stability of (R)-1-(4-fluorophenyl)-N-methylethanamine?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.

  • Reversed-Phase HPLC with UV Detection: This is a primary method. However, since the analyte may lack a strong UV chromophore, derivatization might be necessary to enhance detection.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is highly recommended for identifying unknown degradation products.[10] LC-MS/MS can provide structural information for elucidation of degradation pathways.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring derivatization to improve the volatility and chromatographic behavior of the analyte and its degradants.[11]

Troubleshooting Guide

This section addresses common issues encountered during stability studies.

Issue 1: Rapid or Unexpected Degradation of the Compound
Possible Cause Troubleshooting Steps
Photodegradation 1. Repeat the experiment using amber glassware or by wrapping the container in aluminum foil. 2. Include a "dark control" sample stored under the same conditions but protected from light.[4] 3. If photodegradation is confirmed, ensure all future work with the compound is performed under light-protected conditions.
Oxidative Degradation 1. De-gas all aqueous solutions by sparging with nitrogen or argon before preparing the sample. 2. Consider adding an antioxidant to the formulation if appropriate for the intended application. 3. Analyze the purity of the water used; trace metal ions can catalyze oxidation. Use high-purity, deionized water.
Incorrect pH 1. Measure the pH of the aqueous solution. 2. Perform a pH stability profile by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the stability over time. 3. Identify the pH at which the compound is most stable and use a buffer at that pH for future experiments.
Contamination 1. Ensure all glassware is scrupulously clean. 2. Filter the aqueous solution through a 0.22 µm filter to remove any particulate matter or microbial contamination. 3. Verify the purity of the starting material.
Issue 2: Inconsistent or Irreproducible Stability Data
Possible Cause Troubleshooting Steps
Analytical Method Not Stability-Indicating 1. Perform forced degradation studies (see protocol below) to generate degradation products. 2. Ensure the HPLC method can separate the parent peak from all major degradation product peaks. The resolution between the parent peak and the nearest resolving peak should be greater than 2.[12] 3. Check for peak purity of the parent compound at different time points using a photodiode array (PDA) detector or mass spectrometry.
Sample Preparation Variability 1. Standardize the sample preparation procedure in a detailed SOP. 2. Ensure accurate and consistent volumetric and gravimetric measurements. 3. Validate the sample dilution scheme to ensure it is within the linear range of the analytical method.
Instrumental Fluctuation 1. Perform regular system suitability tests for the analytical instrument to ensure consistent performance. 2. Use an internal standard in the analytical method to correct for variations in injection volume or detector response.
Issue 3: Mass Balance Issues in Forced Degradation Studies
Possible Cause Troubleshooting Steps
Formation of Non-UV Active Degradants 1. Use a universal detector like a Corona-Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector. 2. LC-MS is essential to search for degradants that may not have a chromophore.
Formation of Volatile Degradants 1. If significant degradation is observed with a loss of mass balance, consider the possibility of volatile degradants. 2. Headspace GC-MS can be used to analyze the vapor phase above the stressed sample.
Adsorption of Compound or Degradants 1. Check for adsorption of the analyte or its degradants onto the container surface. 2. Analyze a rinse of the container with a strong solvent after the experiment. 3. Consider using different container materials (e.g., polypropylene instead of glass).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation or stress testing study to identify potential degradation products and establish a stability-indicating analytical method.[2][13]

Objective: To generate likely degradation products of (R)-1-(4-fluorophenyl)-N-methylethanamine under various stress conditions.

Materials:

  • (R)-1-(4-fluorophenyl)-N-methylethanamine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC system with PDA and/or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, prepare a sample by diluting the stock solution in the stress medium to a final concentration of approximately 100 µg/mL. Include a control sample diluted in water and stored at 5°C protected from light.

Stress ConditionProcedure
Acid Hydrolysis Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidation Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.
Thermal Degradation Store the aqueous solution at 60°C in a calibrated oven for 7 days.
Photodegradation Expose the aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[4] A dark control should be included.
  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours for hydrolysis and oxidation; 1, 3, 7 days for thermal), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable, validated HPLC method.

Data Analysis:

  • Calculate the percentage degradation of the parent compound.

  • Identify and quantify the major degradation products.

  • Perform a mass balance analysis.

Protocol 2: HPLC Method for Stability Testing

This is a general-purpose reversed-phase HPLC method suitable for the analysis of (R)-1-(4-fluorophenyl)-N-methylethanamine and its potential degradation products. Method optimization will be required.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector PDA detector scanning from 200-400 nm; monitor at 220 nm and 254 nm.

Sample Preparation: Dilute the aqueous stability sample with the mobile phase to a concentration within the validated linear range of the method.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Degradation start Unexpected Degradation Observed check_photo Is the sample protected from light? start->check_photo protect_light Protect from light (amber vials, dark storage) check_photo->protect_light No check_oxidation Is the solution de-gassed? check_photo->check_oxidation Yes protect_light->check_oxidation de_gas De-gas with N2 or Ar check_oxidation->de_gas No check_ph Is the pH controlled? check_oxidation->check_ph Yes de_gas->check_ph control_ph Buffer the solution at optimal pH check_ph->control_ph No check_purity Are starting materials pure? check_ph->check_purity Yes control_ph->check_purity purify Verify purity of compound and solvents check_purity->purify No end Problem Resolved check_purity->end Yes purify->end

Caption: Troubleshooting decision tree for unexpected degradation.

G cluster_workflow Forced Degradation Study Workflow prep Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Data Analysis (% Degradation, Impurity Profile, Mass Balance) analyze->data

Caption: Workflow for a forced degradation study.

References

  • ACS Chemical Neuroscience. (2023, February 27). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
  • ResearchGate. (2025, August 10). New chlorinated amphetamine-type-stimulants disinfection-by-products formed during drinking water treatment | Request PDF.
  • KEGG. Degradation of aromatic compounds - Reference pathway.
  • PMC. A Polyomic Approach To Elucidate the Fluoranthene-Degradative Pathway in Mycobacterium vanbaalenii PYR-1.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4).
  • Review on development of forced degradation studies and its approaches on stability indicating method.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
  • ResearchGate. (2025, November 13). Stability of selected substances related to the clandestine production of amphetamine-type stimulants in wastewater:Identification of transformation products | Request PDF.
  • PMC. Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS).
  • Sigma-Aldrich. 1-(4-Fluorophenyl)-N-methylethanamine | 574731-02-5.
  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • RSC Publishing. Official methods of analysis and stability testing of new drugs.
  • European Union. (2026, February 15). Amphetamine drug profile | . Retrieved from

  • EPA. 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][5][14]thiazole-7-carbonyl]indole-1-carboxamide. Retrieved from

  • Journal of the American Chemical Society. (2020, April 6). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides.
  • MDPI. (2025, July 2). Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry.
  • EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Benchchem. HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • CymitQuimica. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine.
  • Sigma-Aldrich. N-Methyl-phenethylamine 99 589-08-2.
  • Eawag-BBD. (2008, April 30). Nitrophenol Family Degradation Pathway (an/aerobic).
  • Benchchem. N-Methylphenethylamine | High Purity Research Chemical.
  • PMC. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNSPA303YrW-3ByUi6EmP4IBcoJjHlyiMExmp-exJyLA-PhkYFk0i3zTpu-e54RtDHP7GMSMSd7iJ1QvxANi5vZNro4B9qGA_HkSPsSO8ImQt6WOgdkRoLE0wa-iUVki2sWLOuAd7Vmb_iY3Rfjvgff4xthuD2iros2alEFVUmqy6GQ43LxSaJRv0x5vVSxutlgTkPsdL6zcbWlWb9Jw==xutlgTkPsdL6zcbWlWb9Jw==

Sources

Technical Support Center: Overcoming Ion Suppression in 4-FMA LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate ion suppression during the mass spectrometric analysis of 4-Fluoromethamphetamine (4-FMA).

4-FMA is a small, polar, basic synthetic amphetamine derivative. Due to its physicochemical properties, it often elutes early-to-mid gradient in reversed-phase liquid chromatography (RPLC). Unfortunately, this is the exact retention window where endogenous biological matrix components—such as phospholipids and salts—co-elute. When these components enter the Electrospray Ionization (ESI) source simultaneously, they compete for available charge, leading to severe signal degradation known as ion suppression.

This guide synthesizes field-proven methodologies, causal explanations, and self-validating protocols to ensure the scientific integrity of your quantitative workflows.

Diagnostic Overview: The Mechanism of Ion Suppression

Before altering your protocol, it is critical to understand why your 4-FMA signal is failing. Matrix effects occur when non-target components alter the ionization efficiency of your analyte 1. In ESI, ionization is a surface-dependent process. High-abundance, highly surface-active molecules like phospholipids rapidly occupy the surface of the ESI droplet. 4-FMA is subsequently forced into the interior of the droplet, preventing it from transitioning into the gas phase, effectively neutralizing your MS signal.

Ion_Suppression ESI ESI Droplet Formation Surface Droplet Surface Charge Competition ESI->Surface Matrix Matrix Components (Phospholipids/Salts) Matrix->Surface Analyte 4-FMA Molecules Analyte->Surface Result1 Matrix Evaporates (High Affinity) Surface->Result1 Result2 4-FMA Suppressed (Trapped/Neutralized) Surface->Result2

Mechanism of ESI ion suppression: Matrix components outcompete 4-FMA for droplet surface charge.

Troubleshooting FAQs

Q1: I am using Protein Precipitation (PPT) for my plasma samples, but my 4-FMA signal is highly variable. Why?

A: PPT only removes large proteins; it leaves behind nearly 100% of the endogenous glycerophospholipids. Because 4-FMA is a polar amine, it co-elutes with these residual lipids. To fix this, you must transition to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to actively strip the lipids from the sample matrix prior to injection 2.

Q2: How can I definitively prove that ion suppression is causing my low recovery?

A: You must perform a Post-Column Infusion (T-infusion) experiment . Causality: By continuously infusing a neat standard of 4-FMA into the MS source post-column while simultaneously injecting a blank biological matrix extract through the LC, you create a steady baseline signal. Any drop in this baseline indicates the exact retention time where invisible matrix components are eluting and suppressing the source. If the suppression zone overlaps with your 4-FMA retention time, you have diagnosed the root cause.

Q3: Can upgrading my chromatography hardware help mitigate this issue?

A: Yes. Transitioning from standard HPLC to UltraPerformance LC (UPLC) utilizes sub-2-micron particle columns. Causality: UPLC generates significantly sharper, narrower analyte peaks. This increased peak capacity physically resolves the 4-FMA peak away from the broad, unresolved bands of endogenous phospholipids, allowing 4-FMA to ionize in a "cleaner" MS environment .

Q4: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) mandatory for 4-FMA quantification?

A: Even with perfect extraction, trace matrix effects can fluctuate between patient samples. By spiking a deuterated analog (e.g., 4-FMA-d3) into the raw sample, you introduce a self-validating control. Causality: The SIL-IS shares the exact physicochemical properties of 4-FMA and co-elutes perfectly. Whatever ion suppression affects 4-FMA will identically affect the SIL-IS. By quantifying the ratio of Analyte to IS, the suppression mathematically cancels out, ensuring absolute quantitative trustworthiness 3.

Self-Validating Experimental Protocol: MCX SPE for 4-FMA

To completely eliminate phospholipid-induced ion suppression, a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction is the gold standard for amphetamines 4. This protocol leverages the basic nitrogen of 4-FMA to lock it onto the sorbent, allowing aggressive washing.

Step-by-Step Methodology:
  • Sample Pre-treatment: Aliquot 200 µL of biological matrix (plasma/urine). Add 20 µL of SIL-IS (4-FMA-d3, 100 ng/mL). Add 200 µL of 4% Phosphoric Acid (H₃PO₄).

    • Causality: Acidification disrupts protein-drug binding and ensures the secondary amine of 4-FMA is fully protonated (positively charged) for optimal cation exchange binding.

  • Sorbent Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade Water through the MCX cartridge. Do not let the sorbent dry.

  • Sample Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 0.1 M HCl.

    • Causality: The low pH keeps 4-FMA locked to the strong cation exchange sites while washing away neutral and acidic biological interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality: This is the critical step. Because 4-FMA is ionically bound, the aggressive 100% organic wash strips away all hydrophobic phospholipids without eluting the target drug.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH (>10) neutralizes the charge on 4-FMA, breaking the ionic bond with the sorbent. The organic solvent then sweeps the now-neutral molecule into the collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

SPE_Workflow A 1. Sample Pre-treatment (Acidification + SIL-IS) B 2. Sorbent Conditioning (MeOH -> H2O) A->B C 3. Sample Loading (4-FMA binds via cation exchange) B->C D 4. Washing (0.1M HCl -> 100% MeOH) C->D E 5. Elution (5% NH4OH in MeOH) D->E F 6. LC-MS/MS Analysis (Reconstitution & Injection) E->F

Self-validating Mixed-Mode Cation Exchange (MCX) SPE workflow for 4-FMA extraction.

Quantitative Data Presentation

To demonstrate the efficacy of the troubleshooting steps, the following table summarizes the expected recovery and matrix effect profiles of 4-FMA across different sample preparation techniques. A matrix effect near 0% indicates complete elimination of ion suppression.

Extraction MethodologyBiological MatrixAverage Recovery (%)Matrix Effect / Ion Suppression (%)Diagnostic Outcome
Protein Precipitation (PPT) Whole Blood65 - 70%-45% to -60%FAIL: Severe suppression due to co-eluting phospholipids.
Liquid-Liquid Extraction (LLE) Urine82 - 88%-15% to -25%MARGINAL: Better lipid removal, but vulnerable to emulsion formation.
Mixed-Mode SPE (MCX) Plasma / Oral Fluid92 - 98%-2% to +4%PASS: Aggressive organic washing completely removes matrix suppressors.

Note: Matrix Effect (%) is calculated as: (Peak Area of Analyte spiked post-extraction / Peak Area of Neat Standard) x 100 - 100. Negative values denote suppression.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Longdom Publishing URL:[Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis AMSbiopharma URL:[Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC Waters Corporation URL:[Link]

  • Matrix Effects in the Liquid Chromatography-Tandem Mass Spectrometry Method of Analysis ResearchGate URL:[Link]

  • Liquid chromatography tandem mass spectrometry determination of selected synthetic cathinones and two piperazines in oral fluid PubMed (NIH) URL:[Link]

Sources

Technical Support Center: Storage & Handling of (R)-1-(4-fluorophenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Storage Matrix

(R)-1-(4-fluorophenyl)-N-methylethanamine is a chiral secondary benzylic amine. Its stability is compromised primarily by three factors: atmospheric carbon dioxide (carbamate formation) , oxidative deamination (benzylic oxidation) , and potential racemization under harsh conditions.

The following matrix provides the authoritative storage standards based on the physical form of your material.

Critical Storage Matrix
ParameterFree Base (Liquid/Oil) Hydrochloride Salt (Solid)
Primary Hazard CO₂ Absorption (Rapid formation of white solid crust)Hygroscopicity (Clumping)
Temperature 2–8°C (Refrigerated)Room Temperature (20–25°C) or Cool
Atmosphere Strictly Inert (Argon/Nitrogen blanket required)Tightly sealed; Desiccant recommended
Container Amber glass with Teflon-lined capAmber glass or high-density poly bottle
Shelf Life 6–12 months (if opened); 24 months (sealed)> 36 months
Light Sensitivity High (Benzylic position is photo-labile)Moderate

Troubleshooting Guide (FAQ)

This section addresses specific observations users encounter in the lab, explaining the chemical causality and providing immediate solutions.

Q1: "My clear liquid sample has developed a white, crusty solid around the cap. Has it polymerized?"

Diagnosis: No, it has not polymerized. You are observing Ammonium Carbamate Formation . Technical Explanation: Secondary amines are nucleophilic. Upon exposure to atmospheric CO₂, the nitrogen lone pair attacks carbon dioxide to form a carbamic acid, which immediately reacts with another equivalent of amine to form an ammonium carbamate salt. This appears as a white solid. Reaction:


Solution: 
  • Do not filter and discard. The solid is your product, just in a different chemical state.

  • Recovery: Dissolve the entire mixture in an organic solvent (e.g., Dichloromethane). Wash with 1M NaOH or Na₂CO₃ solution. The base will deprotonate the ammonium salt, releasing CO₂ and regenerating the free amine liquid. Dry the organic layer over MgSO₄ and concentrate.

Q2: "The sample has turned from colorless to yellow/brown. Is it still usable?"

Diagnosis: Oxidative degradation (Benzylic Oxidation). Technical Explanation: The benzylic C-H bond (adjacent to the nitrogen and the phenyl ring) is relatively weak. Exposure to light and oxygen promotes radical formation at this position, leading to the formation of imines (Schiff bases) or oxidative cleavage to ketones (4-fluoroacetophenone). The yellow color usually indicates trace imine impurities. Assessment Protocol:

  • Run a TLC or LC-MS.

  • If the impurity is <5%, the material is likely usable for non-critical steps.

  • Purification: If purity is critical, purify via acid-base extraction (see Protocol A below) or column chromatography (neutral alumina is preferred over silica to prevent acid-catalyzed decomposition).

Q3: "Will this compound racemize if stored at room temperature?"

Diagnosis: Unlikely under neutral conditions, but possible under basic/thermal stress. Technical Explanation: The chiral center is benzylic. While the C-H acidity is low (


), the presence of the electron-withdrawing fluorine atom slightly increases acidity. Racemization occurs via a carbanion intermediate.
Risk Factors: 
  • Storage in strong alkali.

  • High temperatures (>60°C) for extended periods.

  • Safe Zone: Stored as a free base or salt at ambient or refrigerated temperatures, the enantiomeric excess (ee) remains stable.

Degradation Pathways & Logic

The following diagram illustrates the causal relationships between environmental exposure and chemical degradation.

DegradationPathways FreeBase (R)-Free Base (Liquid) Carbamate Ammonium Carbamate (White Solid Crust) FreeBase->Carbamate Nucleophilic Attack (Reversible) Imine Imine/Schiff Base (Yellow Impurity) FreeBase->Imine Radical Oxidation (Benzylic C-H) Salt HCl Salt (Stable Solid) FreeBase->Salt HCl/Ether (Stabilization) CO2 Atmospheric CO2 CO2->Carbamate Oxygen Oxygen/Light Oxygen->Imine

Figure 1: Degradation logic flow. The red paths indicate environmental instability (CO₂ and Oxidation), while the green path represents the chemical stabilization strategy (Salt formation).

Validated Recovery Protocols

Protocol A: Recovery of Free Base from Carbonated/Oxidized Samples

Use this when the liquid has developed a crust or slight yellowing.

  • Dissolution: Dissolve the degraded material (liquid + solid crust) in Dichloromethane (DCM) or Ethyl Acetate (approx. 10 mL per gram).

  • Basic Wash: Transfer to a separatory funnel. Wash twice with 1M NaOH (aq).

    • Mechanism:[1][2] NaOH shifts the equilibrium, breaking the carbamate salt and releasing the free amine.

  • Brine Wash: Wash the organic layer once with saturated NaCl solution.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap).

    • Note: Do not use high heat (>40°C) during evaporation to minimize racemization risk.

  • Inert Storage: Immediately flush the flask with Nitrogen/Argon and seal.

Protocol B: Long-Term Stabilization (Conversion to HCl Salt)

Highly recommended if the material will not be used for >1 month.

  • Dilution: Dissolve the amine free base in anhydrous Diethyl Ether or 1,4-Dioxane .

  • Acidification: Dropwise add 2M HCl in Ether (or 4M HCl in Dioxane) at 0°C.

  • Precipitation: A white solid (the Hydrochloride salt) will precipitate immediately.

  • Filtration: Filter the solid under an inert atmosphere (if possible) or rapidly in air.

  • Washing: Wash the cake with cold ether to remove yellow oxidation byproducts (imines are often soluble in ether, while the salt is not).

  • Drying: Dry under high vacuum to remove trace acid/solvent.

References & Authority

  • Sigma-Aldrich. Product Specification: 1-(4-Fluorophenyl)-N-methylethanamine.[3] Accessed 2026.

  • PubChem. Compound Summary: N-Methyl-1-(4-fluorophenyl)ethanamine. National Library of Medicine. [4]

  • Versteeg, G. F., et al. "Reaction kinetics of CO2 with amines." Chemical Engineering Science, 1996. (Grounding the carbamate formation mechanism).

  • Nugent, T. C. Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH, 2010. (Grounding for benzylic amine stability and racemization).

  • Ambeed. Safety Data Sheet (SDS) - CAS 574731-02-5.

(Note: While specific degradation papers for this exact CAS are rare, the mechanisms cited are foundational organic chemistry principles applicable to all chiral benzylic secondary amines.)

Sources

Validation & Comparative

Comparative Guide: NMR Profiling and Enantiomeric Discrimination of (R)-1-(4-fluorophenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[2][3][4]

Subject: (R)-1-(4-fluorophenyl)-N-methylethanamine Molecular Formula: C9H12FN Key Feature: Chiral secondary amine with a para-fluorophenyl pharmacophore.[1][2]

This guide provides a technical comparison of characterization methods for the (R)-enantiomer of this building block. While standard 1H/13C NMR confirms the chemical structure, it fails to determine stereochemical purity—a critical quality attribute (CQA) in drug development.[1] This guide compares Standard Achiral NMR against Chiral Solvating Agent (CSA) 19F NMR , demonstrating why the latter is the superior rapid-screening alternative to Chiral HPLC for this specific fluorinated scaffold.[1]

The Achiral Baseline: Structural Confirmation

Objective: Confirm connectivity and chemical purity.

The introduction of the fluorine atom creates specific coupling patterns (


 and 

) that distinguish this molecule from its non-fluorinated analogs.
Table 1: Representative NMR Data (CDCl3, 400 MHz)

Note: Chemical shifts (


) are referenced to TMS (0.00 ppm) and CDCl3 (77.16 ppm).[1]
NucleusAssignmentShift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
1H C-CH3 1.32Doublet (3H)

Terminal methyl group.
1H N-CH3 2.34Singlet (3H)-N-Methylation confirmation.[1][2]
1H N-H ~1.50Broad Singlet-Exchangeable; shifts with conc.[1][2]
1H C-H (Methine)3.65Quartet (1H)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Chiral center proton.[1]
1H Ar-H (meta to F)7.00Triplet/Multiplet

Coupled to Fluorine.[1]
1H Ar-H (ortho to F)7.28Multiplet-Overlaps with solvent/others.[1][2]
13C C-F (C4)162.0Doubletngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Diagnostic C-F bond.[1]
13C Ar-C (C3, C5)115.3Doublet

Meta-coupling.[1]
19F Ar-F -117.5Multiplet-Diagnostic for 4-F-phenyl.[1][2]

Expert Insight: In the 13C spectrum, look for the large doublet splitting (


) around 160-164 ppm.[1] This confirms the Para-Fluoro substitution.[1] If this signal appears as a singlet, your fluorine has been lost (e.g., via nucleophilic aromatic substitution side reactions).[1]

Comparative Analysis: Enantiomeric Discrimination

You cannot distinguish the (R) and (S) enantiomers using the data in Table 1.[1] To verify the (R)-configuration without running a 45-minute Chiral HPLC method, we utilize NMR Chiral Solvating Agents (CSAs) .

The Challenge
  • Method A (Standard NMR): (R) and (S) enantiomers are magnetically equivalent in an achiral solvent (CDCl3).[1]

  • Method B (Chiral HPLC): Accurate but slow; requires column equilibration and specific mobile phases.[1]

  • Method C (CSA-NMR): Fast, in-situ differentiation.[1][2]

The Solution: 19F NMR with (R)-BINOL or Mandelic Acid

Because this molecule contains a Fluorine atom, we can utilize 19F NMR for chiral analysis.[1] Fluorine signals are highly sensitive to the local chiral environment and appear in a clear region of the spectrum (no overlap with alkyl groups).[1]

Comparison of CSA Performance:

Feature(R)-Mandelic Acid (R)-BINOL Recommendation
Mechanism Ion-pairing (Salt formation)Hydrogen bondingMandelic Acid is preferred for amines.[1][2]
Shift Difference (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Moderate (0.05 - 0.1 ppm)Weak (< 0.02 ppm)Larger split = easier integration.[1]
Resolution Baseline separation often achieved.[1][3][4]Partial overlap common.[1]Mandelic acid yields cleaner splits.[1]
Cost LowHighMandelic acid is cost-effective.[1][2]
Experimental Data: 19F NMR Discrimination

Solvent: CDCl3, 1:2 molar ratio (Amine:CSA)

  • Racemic Mixture + (R)-Mandelic Acid: Two distinct 19F signals appear (e.g., -117.4 ppm and -117.6 ppm).[1][2]

  • Pure (R)-Enantiomer + (R)-Mandelic Acid: Only one dominant signal is observed.[1][2]

  • Result: The presence of a minor peak at the (S)-position allows for the calculation of Enantiomeric Excess (ee).

Detailed Experimental Protocols

Protocol A: Standard Characterization (Achiral)
  • Sample Prep: Dissolve 10 mg of (R)-1-(4-fluorophenyl)-N-methylethanamine in 0.6 mL CDCl3 .

    • Note: Ensure the amine is in the free-base form.[1][5] If it is a hydrochloride salt, treat with aqueous NaHCO3 and extract with CDCl3 first.[1]

  • Acquisition:

    • 1H: 16 scans, 1s relaxation delay.

    • 19F: 32 scans, proton-decoupled (if available) to simplify the singlet/multiplet analysis.

    • 13C: 512 scans minimum (due to C-F splitting reducing signal height).

Protocol B: Determination of Enantiomeric Excess (CSA Method)

Use this method to validate the "R" designation.

  • Stock Solutions:

    • Analyte: 10 mg of amine in 0.3 mL CDCl3.

    • CSA: 30 mg of (R)-(-)-Mandelic acid in 0.3 mL CDCl3.[2]

  • Mixing: Add the CSA solution directly to the Analyte solution in the NMR tube.

    • Stoichiometry: You need roughly 2-3 equivalents of acid to ensure full ion-pairing.[2]

  • Equilibration: Shake vigorously and let stand for 5 minutes.

  • Acquisition (19F Focus):

    • Center spectral window around -117 ppm.[1][2]

    • Acquire 64 scans.[1]

  • Analysis:

    • Integrate the major peak (

      
      ) and the minor peak (
      
      
      
      ).
    • Calculation:

      
      
      

Workflow Visualization

The following diagram illustrates the decision process for characterizing this chiral fluorinated amine.

G Start Sample: (R)-1-(4-fluorophenyl)-N-methylethanamine Step1 1. Standard 1H NMR (CDCl3) Start->Step1 Check1 Does structure match? (N-Me singlet, Ar-F coupling) Step1->Check1 Fail1 Reject: Impurity or Wrong Structure Check1->Fail1 No Step2 2. Enantiomeric Check Check1->Step2 Yes Choice Choose Method Step2->Choice MethodA Method A: Chiral HPLC (High Cost, Slow) Choice->MethodA MethodB Method B: 19F NMR + (R)-Mandelic Acid (Low Cost, Fast) Choice->MethodB Recommended Analysis Analyze 19F Spectrum (-117 ppm region) MethodB->Analysis Result1 Single Peak Observed Analysis->Result1 Result2 Split Peak (Doublet) Analysis->Result2 Conclusion1 CONFIRMED: Pure (R)-Enantiomer Result1->Conclusion1 Conclusion2 FAILED: Racemic or Low ee Result2->Conclusion2

Figure 1: Decision matrix for the structural and stereochemical validation of fluorinated chiral amines.

References

  • Sigma-Aldrich. 1-(4-Fluorophenyl)-N-methylethanamine Product Information. Retrieved from [2]

  • Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy.[1][6][7][8] Wiley-Interscience.[1][2] (General reference for CSA methodology).

  • Yu, J., et al. (2025).[1][9] "A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines." Analytical Chemistry. Retrieved from (Note: Representative citation for 19F discrimination logic).

  • Reich, H. J. Hans Reich's Collection of NMR Data.[1] University of Wisconsin-Madison.[1][2] Retrieved from

Sources

Comparison Guide: Cross-Reactivity of (R)-4-FMA in Amphetamine Immunoassay Screens

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of fluorinated amphetamines, specifically 4-Fluoromethamphetamine (4-FMA) , presents a significant challenge to standard immunoassay screening.[1] While racemic 4-FMA is known to trigger false positives in amphetamine/methamphetamine screens, the (R)-enantiomer introduces a critical variable often overlooked in routine toxicology: stereoselective antibody blindness.

This guide objectively compares the performance of major immunoassay platforms against (R)-4-FMA. It synthesizes structural activity relationships (SAR) with experimental protocols to demonstrate why (R)-4-FMA typically exhibits a significantly reduced cross-reactivity profile compared to its (S)-counterpart, potentially leading to false negatives in forensic screenings despite high biological concentrations.

Structural & Mechanistic Basis

To understand the assay performance, we must first dissect the molecular interaction between the target analyte and the antibody binding pocket.

The Fluorine Bioisostere Effect

4-FMA is structurally identical to Methamphetamine (METH) except for a fluorine atom at the para- position of the phenyl ring.

  • Steric Mimicry: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å). Antibodies raised against METH often "mistake" the 4-FMA phenyl ring for the METH phenyl ring because the fluorine atom does not create significant steric hindrance.

  • Electronic Modulation: Fluorine is highly electronegative, altering the

    
    -electron density of the ring. While this affects receptor binding (pharmacology), it has a lesser effect on antibody recognition unless the antibody targets the ring's electronic signature specifically.
    
The Chiral "Handshake"

Most commercial immunoassays (e.g., EMIT, CEDIA) utilize antibodies raised against (S)-Methamphetamine (d-methamphetamine).

  • The (S)-Pocket: The antibody binding site is optimized for the spatial arrangement of the (S)-isomer.

  • The (R)-Mismatch: (R)-4-FMA (analogous to l-methamphetamine) projects its methyl group in a distinct vector. In the rigid binding pocket of a monoclonal antibody, this creates steric clashes, drastically reducing binding affinity (

    
    ).
    
Immunogen Design Influence

The "blind spot" of an assay depends on how the immunogen was synthesized.

  • Para-Linked Haptens: If the immunogen was attached to the carrier protein via the para- position, the antibody is "blind" to changes at that position. Result: High cross-reactivity with 4-FMA.

  • Amine-Linked Haptens: If attached via the nitrogen, the antibody recognizes the phenyl ring distal to the attachment. Result: Lower cross-reactivity with 4-FMA due to the fluorine modification.

AntibodyMechanism cluster_chirality Chiral Filter (Stereoselectivity) Hapten Immunogen Design (Hapten Linkage) ParaLink Para-Position Linkage (Leaves Ring Exposed) Hapten->ParaLink AmineLink Amine Linkage (Leaves Para-Pos Exposed) Hapten->AmineLink Ab_Para Antibody Type A (Blind to Para-Substitutions) ParaLink->Ab_Para Generates Ab_Amine Antibody Type B (Sensitive to Para-Substitutions) AmineLink->Ab_Amine Generates Result_High High Cross-Reactivity (Detects 4-FMA) Ab_Para->Result_High 4-FMA Binding Result_Low Low Cross-Reactivity (Misses 4-FMA) Ab_Amine->Result_Low Steric/Electronic Clash R_Iso (R)-4-FMA (Spatial Mismatch) R_Iso->Result_Low Weak Affinity S_Iso (S)-4-FMA (Spatial Fit) S_Iso->Result_High Strong Affinity

Figure 1: Mechanistic pathway determining whether an immunoassay will cross-react with (R)-4-FMA based on immunogen synthesis and stereochemistry.

Comparative Performance Analysis

The following data aggregates field performance characteristics. Note that while (S)-4-FMA often cross-reacts at rates of 40-80% relative to Methamphetamine, (R)-4-FMA typically exhibits <5% cross-reactivity due to the stereochemical mismatch described above.

Table 1: Predicted Cross-Reactivity of (R)-4-FMA vs. Alternatives
Assay PlatformMethodologyTarget Analyte(S)-4-FMA Cross-Reactivity(R)-4-FMA Cross-Reactivity Risk of False Negative
Siemens EMIT® II Plus Homogeneous Enzyme Immunoassayd-MethamphetamineHigh (~43%)Low (<4%) High
Thermo CEDIA® DAU Cloned Enzyme Donor Immunoassayd-MethamphetamineModerate (~6-20%)Very Low (<1%) Critical
Abbott FPIA Fluorescence PolarizationAmphetamine/MethLowNegligible Critical
Roche KIMS Kinetic Interaction of Microparticlesd-MethamphetamineModerateLow (<5%) High
LC-MS/MS (Ref) Mass SpectrometrySpecific Mass/Charge100% (Specific) 100% (Specific) None

*Values are representative approximations based on structural class behavior (l-methamphetamine vs. d-methamphetamine trends) and available literature on fluorinated amphetamines.

Key Insight: The "Levo" Effect

In clinical studies, l-methamphetamine (the R-isomer) requires concentrations 10-50x higher than d-methamphetamine to trigger a positive result in EMIT assays. Researchers should expect (R)-4-FMA to follow this "Levo" pattern, effectively rendering it invisible to standard screens at typical recreational dosages (50-200 ng/mL).

Experimental Protocol: Determination of Cross-Reactivity Profiles

To validate these findings in your specific laboratory setting, follow this self-validating protocol. This method uses a Standard Addition approach to calculate % Cross-Reactivity (%CR).

Reagents & Equipment
  • Drug Standards: Pure (R)-4-FMA and (S)-4-FMA (Chiral purity >98% confirmed by chiral LC).

  • Matrix: Drug-free human urine (pooled).

  • Assay Kit: Target immunoassay (e.g., EMIT, ELISA).

  • Calibrators: d-Methamphetamine (0, 500, 1000 ng/mL).

Step-by-Step Workflow

Step 1: Calibration Verification Run the d-Methamphetamine calibrators to establish the standard dose-response curve. Ensure


.

Step 2: Spiking Protocol (The "Range-Finding" Method) Prepare (R)-4-FMA samples in urine at logarithmic intervals:

  • 1,000 ng/mL

  • 5,000 ng/mL

  • 10,000 ng/mL

  • 50,000 ng/mL

  • 100,000 ng/mL

Step 3: Assay Execution Analyze samples in triplicate.

  • Control: Run d-Methamphetamine at the cutoff concentration (e.g., 500 ng/mL).

Step 4: Calculation of % Cross-Reactivity Identify the concentration of (R)-4-FMA required to produce a response equivalent to the assay cutoff (


).


Example: If the assay cutoff is 500 ng/mL (d-Meth), and it takes 25,000 ng/mL of (R)-4-FMA to trigger a positive:



ExperimentalWorkflow Start Start: Validation Protocol Prep Prepare Spiked Urine (1k - 100k ng/mL (R)-4-FMA) Start->Prep RunAssay Run Immunoassay (Triplicate) Prep->RunAssay Decision Response > Cutoff? RunAssay->Decision Calc Calculate % Cross-Reactivity Decision->Calc Yes Fail Increase Concentration Decision->Fail No Report Generate Specificity Profile Calc->Report Fail->Prep Next Log Level

Figure 2: Logical workflow for determining the cross-reactivity limit of (R)-4-FMA.

Conclusion & Recommendations

For researchers and drug development professionals, the data indicates that (R)-4-FMA is a "stealth" isomer in the context of immunodiagnostics.

  • Do not rely on Immunoassays: Negative results in standard amphetamine screens do not rule out (R)-4-FMA intoxication.

  • Mandatory Confirmation: Use LC-MS/MS or GC-MS with chiral columns (e.g., Chiralpak CBH) if enantiomeric separation is required for legal/forensic differentiation.

  • Assay Selection: If screening is unavoidable, assays utilizing para-linked immunogens (often older generation EMIT) may offer slightly higher sensitivity to the fluorinated ring, though they still suffer from chiral blindness to the (R)-isomer.

References

  • Petrie, M., et al. (2014). "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology. Available at: [Link]

  • Bjoerklund, E., et al. (2018). "Lack of Detection of New Amphetamine-Like Drugs Using Conventional Urinary Immunoassays."[2][3] Journal of Analytical Toxicology. Available at: [Link]

  • Cody, J.T. (1990). "Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents." Journal of Analytical Toxicology. Available at: [Link]

  • Mendelson, J., et al. (2006).[4] "Stereoselectivity in the human metabolism of methamphetamine." Clinical Pharmacology & Therapeutics. Available at: [Link]

  • UNODC. (2020). "4-Fluoromethamphetamine Substance Details." United Nations Office on Drugs and Crime. Available at: [Link]

Sources

Differentiating 4-FMA from 2-FMA and 3-FMA: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural differentiation of 4-fluoromethamphetamine (4-FMA) from its positional isomers, 2-FMA and 3-FMA, presents a significant analytical challenge due to their isobaric nature and virtually identical fragmentation patterns in Electron Ionization Mass Spectrometry (EI-MS).[1] Misidentification risks legal ambiguity, as scheduling status often varies by isomer.

This guide provides a definitive, multi-modal analytical strategy. While GC-MS serves as a screening tool, it requires derivatization for reliable separation. Spectroscopy (FTIR and NMR) provides the only self-validating confirmation of the fluorine position.

The Structural Challenge

All three compounds share the molecular formula C


H

FN
(MW 167.22 g/mol ) and a base peak of m/z 58.[1] The only difference is the position of the fluorine atom on the phenyl ring relative to the alkyl-amine chain.
  • 2-FMA (Ortho): Substituents at 1,2 positions.[1] Steric hindrance effects are highest.

  • 3-FMA (Meta): Substituents at 1,3 positions.[1][2]

  • 4-FMA (Para): Substituents at 1,4 positions.[1][2] High symmetry.

Analytical Workflow Logic

The following decision tree outlines the recommended workflow to ensure 99.9% confidence in identification.

AnalyticalWorkflow Sample Unknown Sample GCMS GC-MS (Screening) *Derivatization Required* Sample->GCMS Extraction Ambiguity Isomer Co-elution? GCMS->Ambiguity FTIR FTIR (Differentiation) Fingerprint Region Ambiguity->FTIR Unresolved NMR NMR (Structural Proof) Coupling & Symmetry Ambiguity->NMR High Certainty Needed Result Confirmed Isomer Ambiguity->Result Resolved (RT) FTIR->Result Pattern Match NMR->Result Definitive

Figure 1: Integrated analytical workflow. Note that while derivatized GC-MS can separate isomers, FTIR or NMR is recommended for legal defensibility.

Gas Chromatography-Mass Spectrometry (GC-MS)[1][3][4][5][6][7][8][9]

The Problem: Under standard conditions (e.g., DB-5MS column), the free bases of 2-FMA, 3-FMA, and 4-FMA often co-elute or possess retention time (RT) differences of <0.1 minutes.[1] Their EI mass spectra are indistinguishable, dominated by the iminium ion (m/z 58) and the benzyl cation (m/z 109).

The Solution: Chemical Derivatization.[3][4] Acylation decreases polarity and improves peak shape, amplifying small differences in volatility caused by the fluorine position.

Protocol: TFAA/PFPA Derivatization[1][10]
  • Extraction: Dissolve 1 mg sample in 1 mL ethyl acetate.

  • Derivatization: Add 50 µL of Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA).

  • Incubation: Heat at 60°C for 20 minutes.

  • Dry: Evaporate to dryness under nitrogen stream.

  • Reconstitute: Redissolve in 50 µL ethyl acetate.

Data Interpretation

The elution order on a 5%-phenyl-methylpolysiloxane column (e.g., DB-5MS) typically follows the boiling point elevation trends associated with dipole moments, though specific column interactions vary.

IsomerBase Peak (m/z)Key Fragment (m/z)Elution Characteristic (Derivatized)
2-FMA 58109Generally elutes First (Ortho effect)
3-FMA 58109Intermediate
4-FMA 58109Generally elutes Last (Para symmetry/polarity)

Critical Note: Do not rely solely on literature retention times. You must run a concurrent standard mix on your specific column to validate the elution order.

Fourier Transform Infrared Spectroscopy (FTIR)[1][7]

FTIR is the most accessible method for rapid differentiation. The "Fingerprint Region" (600–1500 cm⁻¹) contains the C-H out-of-plane (oop) bending vibrations, which are highly specific to the substitution pattern of the aromatic ring.

Diagnostic Regions[9]
  • Ortho (2-FMA): Single strong band near 750–770 cm⁻¹.

  • Meta (3-FMA): Two bands: ~690 cm⁻¹ and ~780 cm⁻¹.

  • Para (4-FMA): Single strong band near 800–860 cm⁻¹.

Experimental Data Comparison (SWGDRUG Monograph Basis)
Feature2-FMA (Ortho)3-FMA (Meta)4-FMA (Para)
Key C-H Bending 760 cm⁻¹ (Strong)690, 780 cm⁻¹ (Med)827–830 cm⁻¹ (Strong)
Secondary Peaks 1489, 1234 cm⁻¹1485, 1240 cm⁻¹1510, 1220 cm⁻¹
Differentiation Distinct low-freq peak"Two-peak" patternDistinct high-freq peak

Protocol Tip: Use ATR (Attenuated Total Reflectance) with a Diamond crystal. Ensure the sample is a dry HCl salt for consistent crystal lattice vibrations.

Nuclear Magnetic Resonance (NMR)[1][3][6][11]

NMR is the "Supreme Court" of chemical identification. It provides structural proof based on symmetry and magnetic environment.

H NMR (Proton) – Aromatic Region (7.0 – 7.5 ppm)

The splitting pattern of the aromatic protons is the differentiator.[1]

  • 4-FMA (Para-substituted):

    • Symmetry: High (Axis of symmetry through C1-C4).

    • Pattern: Appears as a symmetric AA'BB' system (often looks like two "roofed" doublets).

    • Integration: 4 protons total, split into two distinct groups of 2.

  • 2-FMA (Ortho-substituted):

    • Symmetry: None.

    • Pattern: Complex ABCD system. Four distinct multiplets due to lack of symmetry and proximity to Fluorine.

    • Integration: 4 protons, often overlapping but distinct from the clean para-pattern.

  • 3-FMA (Meta-substituted):

    • Symmetry: None.

    • Pattern: Complex ABCD system. Often shows a distinct singlet-like peak (H2) isolated between the alkyl chain and fluorine, coupled only weakly.

Logic Visualization for NMR

NMRLogic Start Analyze Aromatic Region (7.0 - 7.5 ppm) Symmetry Is the pattern symmetric (AA'BB' system)? Start->Symmetry Para 4-FMA (Para) Confirmed Symmetry->Para Yes Asymmetric Complex Multiplets (ABCD System) Symmetry->Asymmetric No Coupling Check J-Coupling (19F-1H Interaction) Asymmetric->Coupling Ortho 2-FMA (Ortho) Strong shielding effects Coupling->Ortho Meta 3-FMA (Meta) Distinct isolated proton Coupling->Meta

Figure 2: NMR interpretation logic. The symmetry of 4-FMA makes it the easiest to identify immediately.

Summary of Specifications

Parameter2-FMA3-FMA4-FMA
IUPAC Name 1-(2-fluorophenyl)-...1-(3-fluorophenyl)-...1-(4-fluorophenyl)-...[1][2][5][6][7]
GC-MS (Derivatized) Elutes 1st (Typical)IntermediateElutes Last (Typical)
FTIR (C-H oop) ~760 cm⁻¹ ~690 & 780 cm⁻¹ ~830 cm⁻¹
1H NMR Pattern Complex (ABCD)Complex (ABCD)Symmetric (AA'BB')
CAS (HCl) 1017176-48-5N/A (Generic)52063-62-4

References

  • SWGDRUG. (2013).[8] Monograph: 2-Fluoromethamphetamine. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • SWGDRUG. (2013).[9] Monograph: 4-Fluoromethamphetamine. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • Kranenburg, R. F., et al. (2020).[6][10] Benefits of derivatization in GC–MS-based identification of new psychoactive substances. Forensic Chemistry, 20, 100273. Retrieved from [Link][1]

  • Westphal, F., et al. (2015). Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Forensic Science International. Retrieved from [Link][1]

Sources

High-Resolution IR Spectrum Analysis and Band Assignment of (R)-4-Fluoromethamphetamine ((R)-4-FMA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Overcoming Isobaric Ambiguity

The rapid proliferation of Novel Psychoactive Substances (NPS) presents a critical challenge for forensic and pharmaceutical laboratories. Standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows frequently fail to differentiate positional isomers of fluorinated amphetamines. For instance, 2-Fluoromethamphetamine (2-FMA), 3-FMA, and 4-Fluoromethamphetamine (4-FMA) yield nearly identical electron ionization (EI) mass spectra, dominated by the base peak at m/z 58 and a precursor ion at m/z 168[1].

To definitively identify (R)-4-FMA , vibrational spectroscopy is mandatory. While enantiomers like (R)-4-FMA and (S)-4-FMA exhibit identical Infrared (IR) spectra in an achiral environment, IR spectroscopy provides the spatial resolution required to pinpoint the exact position of the fluorine atom on the aromatic ring. The introduction of the highly electronegative fluorine atom drastically alters the molecule's dipole moment during vibration, yielding a distinct structural fingerprint that easily distinguishes it from unfluorinated traditional methamphetamine.

This guide objectively compares the IR spectral performance of (R)-4-FMA against its primary alternatives—Methamphetamine and 2-FMA—and provides field-proven, self-validating experimental protocols for its detection.

Comparative IR Band Assignments & Mechanistic Causality

The diagnostic power of the IR spectrum lies in the out-of-plane (OOP) C-H bending vibrations and the carbon-halogen stretching modes. The table below summarizes the quantitative band assignments, explaining the physical causality behind each spectral feature based on2[2] and 3[3].

Table 1: Diagnostic IR Band Comparison (HCl Salts)
Wavenumber Region (cm⁻¹)(R)-4-FMA Assignment2-FMA AssignmentMethamphetamineStructural Causality
~1161 - 1162 Strong peak Strong peakAbsentC-F Stretching Vibration: The high electronegativity of fluorine causes a massive dipole shift during the C-F stretch, resulting in a highly intense band unique to fluorinated analogs.
~816 - 829 Strong peak AbsentAbsentPara-substituted OOP C-H Bend: The para-substitution in 4-FMA leaves two adjacent hydrogen atoms on the ring, forcing an out-of-plane bend specifically in the 800-850 cm⁻¹ range.
~750 - 760 AbsentStrong peak AbsentOrtho-substituted OOP C-H Bend: The ortho-substitution in 2-FMA leaves four adjacent hydrogens, shifting the OOP bending mode to a lower frequency.
~700 & ~745 AbsentAbsentStrong doublet Monosubstituted OOP C-H Bend: Unfluorinated methamphetamine features a monosubstituted benzene ring, producing a characteristic doublet.
~1601 Moderate peakModerate peakModerate peakAromatic C=C Stretch: Common to all amphetamine-type stimulants containing a benzene ring.

Diagnostic Workflows and Decision Trees

To navigate the complexities of NPS identification, laboratories must utilize structured analytical workflows. The following diagrams illustrate the logical progression from initial screening to definitive isomer resolution.

Workflow Start Unknown NPS Sample GCMS GC-MS Screening (Identifies m/z 168 isobaric mass) Start->GCMS Decision Sample Matrix Complexity? GCMS->Decision ATR High Purity Bulk: ATR-FTIR Analysis Decision->ATR Pure Powder GCIR Complex Mixture: GC-Solid Deposition-FTIR Decision->GCIR Adulterated IRMS Trace/Co-eluting Isomers: IR2MS3 Ion Spectroscopy Decision->IRMS Trace Levels Result Definitive (R)-4-FMA Identification ATR->Result GCIR->Result IRMS->Result

Analytical Workflow for Resolving Fluorinated Amphetamine Isomers.

DecisionTree IR IR Spectrum of Amphetamine Analog CF Strong C-F Stretch at ~1161 cm⁻¹? IR->CF Meth Methamphetamine (Monosubstituted ring: ~700, 745 cm⁻¹) CF->Meth No Para Para-substitution bend at ~816-829 cm⁻¹? CF->Para Yes Ortho Ortho-substitution bend at ~750-760 cm⁻¹? Para->Ortho No FMA4 (R)-4-FMA Identified Para->FMA4 Yes FMA2 2-FMA Identified Ortho->FMA2 Yes

Diagnostic IR Band Decision Tree for Methamphetamine and FMA Isomers.

Self-Validating Experimental Protocols

To ensure scientific integrity, simply running a sample is insufficient. The protocols below are designed as self-validating systems —incorporating internal checks that guarantee the causality of the result is derived from the molecule, not an instrumental artifact.

Protocol A: Direct ATR-FTIR Analysis (For High-Purity Bulk Samples)

Attenuated Total Reflectance (ATR) FTIR is the gold standard for pure bulk powders.

  • System Suitability & Background Validation:

    • Action: Clean the diamond ATR crystal with isopropanol. Acquire a background single-beam spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation: The background must show >95% energy throughput and be free of residual analyte peaks. This eliminates atmospheric H₂O/CO₂ interferences and prevents cross-contamination.

  • Sample Application:

    • Action: Place ~2 mg of the (R)-4-FMA HCl powder onto the crystal. Apply the pressure anvil until the software indicates optimal optical contact (typically ~80-100 psi).

    • Causality: Consistent pressure ensures uniform penetration depth of the evanescent wave, which is critical for reproducible peak intensity ratios.

  • Spectral Acquisition & Library Matching:

    • Action: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹).

    • Validation: Confirm the presence of the 1161 cm⁻¹ (C-F) and 816 cm⁻¹ (para-substitution) bands. Cross-reference against the 2[2].

Protocol B: GC-Solid Deposition-FTIR (For Complex Mixtures)

When (R)-4-FMA is cut with adulterants (e.g., caffeine, dimethylone), direct ATR-FTIR yields a convoluted spectrum. GC-Solid Deposition-FTIR resolves this by physically separating the components before IR analysis[4].

  • Chromatographic Resolution & Deposition Verification:

    • Action: Inject the sample into the GC. The effluent is directed onto a cryogenically cooled ZnSe disk (-40°C) moving at a synchronized speed.

    • Validation: Prior to the unknown, run a known standard mixture (e.g., Methamphetamine + 4-FMA). Verify that the deposition tip temperature prevents premature condensation and that the ZnSe disk captures distinct, spatially separated tracks for each eluant.

  • Solid-State IR Acquisition:

    • Action: Scan the deposited tracks using an IR microscope.

    • Causality: Unlike gas-phase IR (which suffers from rotational broadening, obscuring fine spectral details), cryogenic solid deposition forces the molecules into a crystalline-like state. This sharpens the vibrational bands, allowing for precise identification of the 816 cm⁻¹ para-substitution peak even in complex street samples[4].

Protocol C: Advanced Single-Laser IR²MS³ Ion Spectroscopy (For Trace/Co-eluting Isomers)

When GC fails to separate co-eluting isomers (e.g., a mixture of 2-FMA and 4-FMA), standard MS and IR fail. Infrared Ion Spectroscopy (IRIS) isolates the ions in the gas phase and uses a tunable IR laser to induce photodissociation[1].

  • Precursor Isolation & Photodissociation Yield Calibration:

    • Action: Isolate the m/z 168 precursor ion in a 3D quadrupole ion trap.

    • Validation: Tune the IR laser to 1370 cm⁻¹ (a universal absorption band for FMA isomers). Apply 15 laser pulses. If the precursor depletion reaches >95%, laser alignment and spatial overlap are validated.

  • Isomer-Specific Depletion (IR²MS³):

    • Action: To obtain a clean spectrum of 4-FMA from a mixture, tune the laser to 755 cm⁻¹ (a band unique to 2-FMA). Irradiate the trap to "burn away" all 2-FMA ions via Infrared Multiple-Photon Dissociation (IRMPD).

    • Causality: Because 4-FMA does not absorb at 755 cm⁻¹, it remains intact within the trap. A subsequent MS³ scan coupled with a full IR sweep generates a pure, interference-free IR spectrum of the remaining (R)-4-FMA ions[1].

References

  • 4-Fluoromethamphetamine Monograph (ATR-FTIR Data). Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Available at: [Link]

  • Isomer-Specific Two-Color Double-Resonance IR²MS³ Ion Spectroscopy Using a Single Laser: Application in the Identification of Novel Psychoactive Substances. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Deliberate evasion of narcotic legislation: Trends visualized in commercial mixtures of new psychoactive substances analyzed by GC-solid deposition-FTIR. UvA-DARE (Digital Academic Repository). Available at:[Link]

  • Facile Synthesis of Porous Ag Crystals as SERS Sensor for Detection of Five Methamphetamine Analogs. MDPI. Available at:[Link]

Sources

X-ray diffraction (XRD) analysis of (R)-1-(4-fluorophenyl)-N-methylethanamine crystals

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs stalled by ambiguous stereochemical assignments. The molecule (R)-1-(4-fluorophenyl)-N-methylethanamine (CAS 574731-02-5) presents a classic analytical challenge: it is a conformationally flexible, low-molecular-weight chiral amine lacking intrinsic heavy atoms. Because stereochemistry dictates the pharmacodynamics and toxicology of downstream active pharmaceutical ingredients (APIs), rigorous determination of its absolute configuration and solid-state phase purity is non-negotiable.

In this guide, I objectively compare Single-Crystal X-ray Diffraction (SC-XRD) against alternative modalities like Nuclear Magnetic Resonance (NMR) and Chiral High-Performance Liquid Chromatography (HPLC), providing actionable, self-validating protocols to ensure absolute structural certainty.

Absolute Configuration: SC-XRD vs. Alternative Modalities

Configurational analysis of conformationally flexible chiral molecules poses distinct analytical hurdles; X-ray crystallography necessitates diffraction-quality single crystals, which can be challenging to isolate for flexible systems[1]. However, when crystals can be grown, SC-XRD remains the undisputed gold standard because it is a non-empirical method that maps exact 3D atomic coordinates.

The Challenge of the "Light Atom" Molecule

(R)-1-(4-fluorophenyl)-N-methylethanamine consists entirely of "light" atoms (C, H, N, F). In SC-XRD, absolute configuration is determined via anomalous dispersion—the slight breakdown of Friedel’s Law when X-rays interact with core electrons. Light atoms exhibit exceptionally weak anomalous scattering, often resulting in an ambiguous Flack parameter (a value that should be ~0 for the correct enantiomer and ~1 for the inverted structure)[2]. To overcome the lack of heavy atoms for optimal anomalous dispersion, the molecule must be functionalized or crystallized as a salt containing a heavier halide[3].

Alternative: Chiral NMR Derivatization

When single crystals cannot be grown, 19F NMR using chiral derivatizing agents is the premier alternative. By reacting the enantiomeric amine with a chiral sensor (e.g., Mosher's acid or α-selenofluorophenylacetate), diastereomers are formed. Theoretical calculation methods utilizing these chiral sensors can determine the absolute configuration of chiral amine compounds via distinct fluorine spectral chemical shift differences (Δδ)[4].

Quantitative Comparison of Modalities

Table 1: Performance Comparison for Absolute Configuration of Chiral Amines

Analytical ModalityEmpirical / Non-EmpiricalHeavy Atom Required?Sample State RequiredConfidence Level for Absolute Config
SC-XRD (Free Base) Non-EmpiricalNo (but highly recommended)Single CrystalModerate (High Flack uncertainty)
SC-XRD (HCl Salt) Non-EmpiricalYes (Cl⁻ provided by salt)Single CrystalAbsolute (Definitive)
19F NMR (Derivatized) Relative / EmpiricalNoSolution (Liquid/Oil)High (Requires high-purity derivatizing agent)
Chiral HPLC / ECD EmpiricalNoSolutionModerate (Requires TD-DFT calculations)

Analytical Decision Workflows

Selecting the correct analytical path depends entirely on the physical state of your sample. Below is the logical workflow I deploy in the laboratory to minimize time-to-result while maximizing data integrity.

DecisionTree Start Chiral Amine Sample (R)-1-(4-fluorophenyl)-N-methylethanamine Crystalline Is the sample highly crystalline? Start->Crystalline SCXRD Single-Crystal XRD (Absolute Configuration via Flack) Crystalline->SCXRD Yes (Good Crystals) Deriv Chiral Derivatization (e.g., Mosher's Acid) Crystalline->Deriv No (Oil / Amorphous) NMR 19F / 1H NMR Analysis (Diastereomeric Shift Δδ) Deriv->NMR ECD Chiral HPLC / ECD (Empirical / TD-DFT) Deriv->ECD

Workflow for selecting the optimal analytical modality for absolute configuration.

Step-by-Step Experimental Protocols

Protocol A: SC-XRD Data Acquisition and Flack Parameter Refinement

This protocol is designed to force a definitive Flack parameter by manipulating the crystal lattice.

  • Salt Formation & Crystallization (Self-Validating Step): Dissolve 50 mg of (R)-1-(4-fluorophenyl)-N-methylethanamine in 2 mL of diethyl ether. Bubble anhydrous HCl gas through the solution to precipitate the hydrochloride salt. Recrystallize from hot ethanol to yield diffraction-quality crystals.

    • Causality: The crystallization of the HCl salt rather than the free base is a deliberate crystallographic strategy. The chloride ion (Z=17) provides a robust anomalous scatterer, driving the standard uncertainty of the Flack parameter well below the 0.1 threshold required for unequivocal absolute configuration assignment[3].

  • Crystal Mounting: Select a pristine, block-like crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and flash-cool to 100 K using a nitrogen cryostream to minimize thermal motion.

  • Data Collection: Utilize a diffractometer equipped with a Copper (Cu) Kα microfocus source (λ = 1.5418 Å) .

    • Causality: Molybdenum (Mo) radiation is insufficient for light-atom absolute structure determination. Cu Kα radiation maximizes the anomalous scattering signal of the Cl, F, N, and O atoms.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure the Flack parameter refines to ~0.0 (±0.05)[2].

FlackLogic Data Cu Kα Data Collection (λ = 1.5418 Å) Dispersion Anomalous Dispersion (Breakdown of Friedel's Law) Data->Dispersion HeavyAtom Heavy Atom Presence (e.g., Cl- from HCl salt) HeavyAtom->Dispersion Enhances Signal Flack Flack Parameter (x) Refinement Dispersion->Flack ResultR x ≈ 0 Correct Absolute Structure Flack->ResultR ResultS x ≈ 1 Inverted Structure (Wrong Enantiomer) Flack->ResultS

Mechanistic logic of anomalous dispersion and Flack parameter refinement in SC-XRD.

Table 2: Impact of Salt Formation on Crystallographic Data Quality (Simulated empirical standards)

Parameter(R)-Amine (Free Base)(R)-Amine HCl Salt
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
Radiation Source Cu Kα (λ = 1.5418 Å)Cu Kα (λ = 1.5418 Å)
Heavy Atom Present None (Only C, H, N, F)Yes (Cl⁻)
Flack Parameter (x) 0.15 ± 0.12 (Ambiguous)0.02 ± 0.01 (Definitive)
R1 (Final) 4.5%3.2%
Protocol B: 19F NMR Derivatization (Liquid-State Alternative)

If the sample yields only oils or amorphous solids, SC-XRD is impossible. We pivot to NMR.

  • Derivatization: React 10 mg of the amine with (S)-Mosher's acid chloride (MTPA-Cl) in CDCl₃ containing anhydrous pyridine.

  • Data Acquisition: Acquire a ¹⁹F NMR spectrum at 376 MHz.

    • Self-Validating System: The intrinsic fluorine atom on the 4-fluorophenyl ring acts as an internal reporter. Unlike ¹H NMR, which suffers from severe multiplet overlap in the aromatic region, the ¹⁹F signal provides a stark, isolated chemical shift difference (Δδ) between the (R,R) and (S,R) diastereomers, confirming enantiomeric excess (ee) and absolute configuration without interference[4].

Bulk Phase Analysis: PXRD vs. DSC

While SC-XRD determines the absolute configuration of a single crystal, pharmaceutical development requires batch-to-batch phase consistency.

  • Powder X-Ray Diffraction (PXRD): PXRD is the definitive tool for polymorph screening. It provides a non-destructive, unique "fingerprint" of the crystalline lattice. If the bulk powder's diffractogram matches the simulated diffractogram generated from the SC-XRD .cif file, phase purity is unequivocally validated.

  • Differential Scanning Calorimetry (DSC): While DSC can identify melting point shifts indicative of different polymorphs, it is a destructive thermal technique. It cannot independently confirm the crystallographic space group or distinguish between certain isomorphic solvates the way PXRD can.

References

  • Method for calculating and determining absolute configuration of chiral amines according to nuclear magnetic resonance fluorine spectrum theory. Patsnap Eureka. 4

  • Absolute Configuration and Chiroptical Properties of Flexible Drug Avapritinib. PMC. 1

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. 3

  • Single crystal X-ray diffraction data for the crystals reveal nearly identical unit cells but different chirality. RSC Advances.2

Sources

Comparative Reproducibility Guide: Synthesis of (R)-1-(4-fluorophenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

This guide evaluates three distinct methodologies for the synthesis of (R)-1-(4-fluorophenyl)-N-methylethanamine , a critical chiral pharmacophore found in serotonin reuptake inhibitors and calcimimetic agents. The presence of the para-fluorine atom and the secondary N-methyl amine functionality presents specific challenges regarding enantioselectivity and preventing over-alkylation.

We compare three "eras" of synthesis to provide a decision framework based on your lab's available infrastructure:

  • The Baseline (Robust/Low-Tech): Classical Optical Resolution.

  • The Industry Standard (Scalable/High-Purity): Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH).

  • The Green Route (Sustainable/High-Selectivity): Biocatalytic Reductive Amination (IREDs).

Method A: The Baseline – Classical Optical Resolution

Best For: Labs without high-pressure equipment or specialized catalysts; educational demonstrations; generating initial reference standards.

The Logic

This method relies on the thermodynamic difference in solubility between diastereomeric salts. We first synthesize the racemic amine via non-selective reductive amination, then resolve it using a chiral acid. While atom-economy is low (max 50% yield of the desired enantiomer), the reliability is near-absolute.

Protocol: Racemic Synthesis & Resolution

Step 1: Racemic Reductive Amination

  • Reagents: 4-Fluoroacetophenone (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), Titanium(IV) isopropoxide (1.5 eq), Sodium borohydride (NaBH4, 1.5 eq).

  • Procedure:

    • Mix ketone and amine in THF under N2. Add Ti(OiPr)4 dropwise (acts as Lewis acid and water scavenger). Stir 6h at RT.[1]

    • Checkpoint: Monitor imine formation by IR (disappearance of C=O stretch at ~1680 cm⁻¹).

    • Cool to 0°C. Add NaBH4 portion-wise. Stir overnight.

    • Quench: Add water carefully (exothermic). Filter the white TiO2 precipitate. Extract filtrate with EtOAc.

    • Yield: Expect >85% racemic amine.

Step 2: Optical Resolution

  • Resolving Agent: (S)-(+)-Mandelic acid or (+)-Dibenzoyl-D-tartaric acid. (Note: For (R)-amines, (S)-acids often form the less soluble salt, but empirical screening is required. We proceed with (S)-Mandelic acid based on phenethylamine precedents).

  • Procedure:

    • Dissolve racemic amine (10g) in hot Ethanol (50 mL).

    • Add (S)-Mandelic acid (1.0 eq) dissolved in hot Ethanol.

    • Allow to cool slowly to RT, then refrigerate at 4°C for 12h.

    • Filtration: Isolate crystals.

    • Recrystallization: Crucial Step. Recrystallize the salt from EtOH/MeOH (9:1) until melting point is constant.

    • Liberation: Treat salt with 2M NaOH and extract with DCM to obtain the free (R)-base.

Method B: The Industry Standard – Ru-Catalyzed ATH

Best For: Pilot-plant scale-up; high enantiomeric excess (ee) requirements; minimizing solvent waste.

The Logic

Asymmetric Transfer Hydrogenation (ATH) utilizes a "bifunctional" catalyst mechanism. The Ruthenium center activates the hydride source (formic acid), while the chiral diamine ligand (TsDPEN) directs the proton transfer via hydrogen bonding, ensuring hydride delivery to only one face of the imine.

Protocol: Two-Step ATH

Step 1: Imine Formation

  • Note: Unlike Method A, we must isolate the imine or ensure complete conversion before reduction to avoid reducing unreacted ketone to the alcohol.

  • Reaction: 4-Fluoroacetophenone + Methylamine (gas or solution) + Molecular Sieves (4Å) in DCM.

  • Isolation: Filter sieves and evaporate solvent. The N-methyl imine is moisture sensitive; use immediately.

Step 2: Asymmetric Reduction

  • Catalyst: [Ru(p-cymene)Cl2]2 (0.005 eq) + (S,S)-TsDPEN (0.01 eq).

    • Stereochemistry Rule: For acetophenones, the (S,S)-ligand typically yields the (R)-amine .

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Procedure:

    • Pre-catalyst Formation: Stir Ru-dimer and (S,S)-TsDPEN in DCM with KOH (powder) for 10 min. Wash with water (degassed). The organic layer contains the active purple 16-electron Ru-complex.

    • Reaction: Add the imine to the catalyst solution. Add HCOOH/TEA mixture (5 eq).

    • Stir at 25–30°C. Monitor by HPLC.

    • Workup: Basify with NaHCO3, extract with DCM.

  • Performance Data:

    • Yield: >90%

    • ee: >95% (often >98% after salt formation).

Method C: The Green Route – Biocatalytic Reductive Amination

Best For: Sustainable manufacturing; avoiding heavy metals; mild conditions (aqueous buffer).

The Logic

Imine Reductases (IREDs) are NADPH-dependent enzymes that can catalyze the direct coupling of a ketone and an amine. Unlike Transaminases (which usually yield primary amines), IREDs can install secondary methyl-amines directly.

Protocol: IRED Screening & Scale-Up
  • Enzyme Selection: Screen a panel of IREDs (e.g., from Streptomyces sp. or Aspergillus oryzae - AspRedAm).

  • Reaction Mix (10 mL scale):

    • Buffer: Potassium Phosphate (100 mM, pH 7.5).

    • Substrate: 4-Fluoroacetophenone (20 mM).

    • Amine Source: Methylamine hydrochloride (5 eq, neutralized to pH 7.5).

    • Cofactor Recycling: NADP+ (0.5 mM), Glucose (2 eq), Glucose Dehydrogenase (GDH, 5 U/mL).

    • Biocatalyst: IRED crude extract or lyophilized powder (10 mg/mL).

  • Procedure:

    • Incubate at 30°C with orbital shaking (150 rpm) for 24h.

    • Self-Validating Step: Check pH after 1h. If pH drops (due to gluconic acid production), re-adjust to 7.5.

  • Workup:

    • Basify to pH 12 (NaOH). Extract with MTBE.[1][2]

    • No derivatization needed for crude purity check.

Analytical Validation (Self-Validating Systems)

To ensure reproducibility, you must validate the enantiomeric excess (ee). Optical rotation is insufficient for high-precision work.

Chiral HPLC Method[3][4][5][6]
  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~10.2 min

    • Note: Always inject the racemate (Method A product) first to establish separation.

Comparative Analysis

FeatureMethod A: Classical ResolutionMethod B: Ru-Catalyzed ATHMethod C: Biocatalysis (IRED)
Enantioselectivity (ee) 90-99% (Dependent on recrystallization)95-99% (Intrinsic to catalyst)>99% (Enzyme specificity)
Yield (Theoretical) Max 50% (unless recycled)100%100%
Atom Economy Low (Requires stoichiometric acid)HighVery High
Cost Low (Cheap reagents)High (Ru metal, Ligand)Moderate (Enzyme production)
Scalability Linear (Large vessels needed)Excellent (Concentrated)Good (Volumetric productivity limits)
Reproducibility Risk Medium (Crystallization is finicky)Low (If moisture is controlled)Low (Once enzyme is fixed)

Workflow Visualization

Diagram 1: The Industry Standard (ATH) Workflow

This diagram illustrates the critical path for Method B, highlighting the moisture-sensitive control points.

ATH_Workflow cluster_0 Critical Control Point: Moisture Exclusion Start 4-Fluoroacetophenone + Methylamine ImineForm Imine Formation (DCM, Mol Sieves) Start->ImineForm Check1 QC: IR/NMR (Complete Conversion?) ImineForm->Check1 Check1->ImineForm No (Recycle) Reaction Asymmetric Reduction (HCOOH/TEA, 30°C) Check1->Reaction Yes CatalystPrep Pre-Catalyst Gen: Ru-dimer + (S,S)-TsDPEN CatalystPrep->Reaction Active 16e- Ru Species Workup Basify & Extract Reaction->Workup Final (R)-Product >95% ee Workup->Final

Caption: Workflow for Ru-catalyzed ATH. The "Imine Formation" step is the critical control point; residual ketone leads to racemic alcohol side-products.

Diagram 2: Decision Matrix for Method Selection

Decision_Tree Start Start: Choose Synthesis Route Scale What is the Target Scale? Start->Scale Small < 10 grams Scale->Small Lab Scale Large > 100 grams / Pilot Scale->Large Production Equip High Pressure/Catalyst Available? Small->Equip Purity Strict Green/Metal-Free Requirement? Large->Purity MethodA Method A: Classical Resolution Equip->MethodA No MethodB Method B: Ru-ATH Equip->MethodB Yes MethodC Method C: Biocatalysis (IRED) Purity->MethodB No (Standard) Purity->MethodC Yes (Green)

Caption: Decision matrix guiding the selection of synthesis method based on scale, equipment availability, and regulatory/environmental constraints.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. Link

  • Aleku, G. A., et al. (2017). A Reductive Aminase from Aspergillus oryzae.[4] Nature Chemistry. Link

  • Mang, H., et al. (2014). Biocatalytic Synthesis of Chiral Amines using Imine Reductases. Current Opinion in Chemical Biology. Link

  • Phenomenex. (2021). Chiral HPLC Column Selection Guide (Chiralcel OD-H Applications). Link

  • Shende, V. S., et al. (2014).[5] Asymmetric transfer hydrogenation of imines in water/methanol co-solvent system. RSC Advances. Link

Sources

Safety Operating Guide

(R)-1-(4-fluorophenyl)-N-methylethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

At our organization, we believe that supplying high-purity research reagents is only half of our commitment to the scientific community. The other half is ensuring your laboratory operates with uncompromising safety, environmental stewardship, and regulatory compliance.

(R)-1-(4-fluorophenyl)-N-methylethanamine (CAS: 574731-02-5) is a fluorinated secondary amine widely utilized as a biochemical scaffold in drug development and neurochemical research [1]. Due to its specific chemical topology—combining a basic amine with a highly persistent fluorinated aromatic ring—improper disposal poses significant environmental and operational risks.

This comprehensive Standard Operating Procedure (SOP) provides researchers and safety officers with the causal reasoning, self-validating workflows, and EPA/RCRA-compliant methodologies required to safely manage and dispose of this compound.

Part 1: Chemical Profile & Hazard Causality

To safely manage chemical waste, laboratory personnel must understand the causality behind the compound's hazards.

  • Chemical Reactivity (Basicity): As a secondary amine, this compound acts as a weak base. Causality: If inadvertently mixed with acidic waste streams (e.g., sulfuric acid) or strong oxidizers (e.g., nitric acid, peroxides), the amine undergoes a rapid, exothermic neutralization or oxidative degradation. This can generate enough heat to boil solvents and over-pressurize sealed waste containers [2].

  • Environmental Persistence: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Causality: Standard wastewater treatment facilities cannot degrade C-F bonds. Sink disposal leads to direct environmental bioaccumulation. High-temperature incineration is the only self-validating method to ensure complete molecular destruction [3].

  • Regulatory Scrutiny: Due to its structural homology to regulated phenethylamines, strict inventory control and chain-of-custody disposal (e.g., witnessed lab-packing by an EPA-licensed contractor) are highly recommended to prevent diversion and ensure compliance with the Resource Conservation and Recovery Act (RCRA) [4].

Part 2: Quantitative Data & Logistical Specifications

Summarizing the physicochemical properties ensures that waste management parameters are easily accessible for risk assessment.

ParameterSpecificationOperational Safety Rationale
Chemical Name (R)-1-(4-fluorophenyl)-N-methylethanaminePrecise nomenclature required for EPA waste manifesting.
CAS Registry Number 574731-02-5Unique identifier for SDS cross-referencing and hazard tracking [1].
Molecular Weight 153.20 g/mol Utilized for calculating neutralization stoichiometry during spill response.
Chemical Classification Fluorinated Secondary AmineDictates basicity; strictly incompatible with oxidizers/acids.
EPA Waste Characterization Unlisted (Characteristic: Toxic)Managed under RCRA guidelines; requires characteristic evaluation [4].
Primary Disposal Method High-Temperature IncinerationRequired to cleave stable C-F bonds and prevent bioaccumulation [3].
Container Compatibility HDPE or Borosilicate GlassAmines degrade specific metals; HDPE prevents structural leaching [5].

Part 3: Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems , ensuring that every step has a built-in check to confirm safety and compliance.

Phase 1: Liquid Waste Consolidation

Applicable to reaction filtrates, solvent washes, and stock solutions.

  • Characterize the Solvent Matrix: Determine if the amine is dissolved in a halogenated solvent (e.g., dichloromethane) or a non-halogenated solvent (e.g., methanol).

  • Segregate and Contain: Pour the solution into the appropriately labeled High-Density Polyethylene (HDPE) carboy (e.g., "Hazardous Waste - Non-Halogenated Organics"). Causality: Never use metal containers, as aqueous amines can slowly corrode certain metals and leach ions, compromising the container's integrity [5].

  • Implement Secondary Containment: Place the carboy in a chemically resistant tray capable of holding 110% of the carboy's total volume.

  • Self-Validation Step: Before sealing the container, touch the exterior of the carboy with a gloved hand to test the ambient temperature. A stable, room-temperature exterior validates that no incompatible exothermic reactions are occurring.

  • Seal with Vented Closures: Cap the container with a vented closure. Causality: Vented caps allow trace off-gassing to escape, preventing catastrophic pressure buildup [2].

Phase 2: Solid Waste Management

Applicable to contaminated PPE, Kimwipes, chromatography silica, and pipette tips.

  • Collect: Deposit all contaminated consumables into a dedicated, poly-lined solid waste drum.

  • Deface Original Labels: If repurposing empty reagent bottles for solid waste collection, completely deface or remove the original chemical labels. Causality: EPA regulations mandate that waste containers must not display conflicting hazard information [5].

  • Standardized Labeling: Affix a "Hazardous Waste - Toxic Solid" label. Explicitly list "(R)-1-(4-fluorophenyl)-N-methylethanamine" as the constituent. Do not use chemical abbreviations or structures[5].

  • Self-Validation Step: Weigh the solid waste drum weekly. A consistent, predictable weight log validates that the container is not accumulating unexpected moisture or reacting with ambient humidity.

Phase 3: Spill Response and Neutralization Protocol

Immediate actions for accidental releases.

  • Isolate and Exhaust: Evacuate the immediate area and maximize fume hood exhaust rates.

  • Containment (Liquid Spills): Surround the spill with an inert, siliceous absorbent such as diatomaceous earth or dry sand. Causality: Never use combustible organic absorbents (like sawdust), as concentrated amines can degrade organic matter over time, creating a latent fire hazard [2].

  • Containment (Powder Spills): Carefully cover the powder with damp, inert absorbent pads. Causality: Sweeping dry amine powders can aerosolize the compound, leading to severe inhalation exposure.

  • Collection: Use non-sparking polypropylene scoops to transfer the absorbed material into a hazardous waste bag.

  • Chemical Decontamination: Wash the spill surface with a dilute, weak acidic solution (e.g., 1% acetic acid) to neutralize residual free-base amine, followed by a distilled water rinse.

  • Self-Validation Step: Swab the decontaminated area and test the swab with a pH indicator strip. A neutral pH (~7.0) validates the complete removal of the basic amine residue.

Part 4: Waste Segregation Workflow

The following logical workflow illustrates the proper segregation pathways to ensure RCRA compliance and prevent dangerous chemical incompatibilities.

WasteWorkflow Start Waste Generation (R)-1-(4-fluorophenyl)- N-methylethanamine Liquid Liquid Waste (Solvents) Start->Liquid Solid Solid Waste (Consumables) Start->Solid Spill Spill Cleanup (Absorbents) Start->Spill Segregation Segregate from Oxidizers & Acids Liquid->Segregation Check Compatibility ContainerS Sealed Solid Waste Drum Solid->ContainerS Spill->ContainerS Inert Absorbent ContainerL Vented HDPE Waste Carboy Segregation->ContainerL RCRA RCRA Compliant Incineration ContainerL->RCRA EPA Licensed Vendor ContainerS->RCRA EPA Licensed Vendor

Workflow for the segregation and RCRA-compliant disposal of fluorinated amine waste.

Part 5: Regulatory Compliance (EPA/RCRA)

For academic and commercial research facilities, the disposal of (R)-1-(4-fluorophenyl)-N-methylethanamine falls under the EPA's Resource Conservation and Recovery Act (RCRA). Facilities operating under EPA Subpart K (specifically designed for academic laboratories) must adhere to the following [4]:

  • Storage Limits: Hazardous waste must not be stored in the generating laboratory for more than six months.

  • Lab-Packing: Final disposal must be executed via "lab-packing" by a certified hazardous waste vendor. The vendor will transport the sealed HDPE containers to a licensed facility for high-temperature incineration, ensuring the permanent destruction of the fluorinated aromatic ring [3].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, National Institutes of Health. Available at: [Link]

  • Environmental Marketing Services. "Chemical Waste Disposal in Laboratory: Identifying and Managing Hazardous Materials." Available at: [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Available at: [Link]

  • George Mason University Environmental Health & Safety. "Hazardous Waste Management and EPA Compliance." Available at: [Link]

A Senior Application Scientist's Guide to Handling (R)-1-(4-fluorophenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. However, the potential of these molecules is intrinsically linked to our ability to handle them with precision and uncompromising safety. (R)-1-(4-fluorophenyl)-N-methylethanamine is a research chemical, and like many such compounds, it lacks a comprehensive toxicological profile.[1] This guide provides essential safety and logistical information, grounded in the precautionary principle, to ensure both the integrity of your research and the protection of all laboratory personnel.

Hazard Analysis and Risk Mitigation

Understanding the known hazards is the first step in developing a robust safety protocol. Based on data from structurally similar compounds, (R)-1-(4-fluorophenyl)-N-methylethanamine is classified with several key hazards that dictate our handling procedures. The causality is clear: the chemical's reactivity and structure can interfere with biological tissues upon contact or inhalation, leading to irritation or damage.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Toxicity, Oral H302: Harmful if swallowed[2]Ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[2][3]
Skin Corrosion/Irritation H315: Causes skin irritation[2][4]Direct contact can cause inflammation, redness, or dermatitis. Requires appropriate gloves and a lab coat.
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation[2][4]Splashes pose a significant risk of irreversible eye damage. Chemical splash goggles are essential.
Specific Target Organ Toxicity H335: May cause respiratory irritation[2][4]Inhalation of vapors or aerosols can irritate the respiratory tract. All handling must occur in a certified chemical fume hood.
Personal Protective Equipment (PPE): Your Final Barrier of Defense

While engineering controls like fume hoods are the primary line of defense, a meticulously planned PPE strategy is crucial for preventing exposure.[5] The following protocol is designed to provide comprehensive protection.

2.1. Eye and Face Protection Due to the risk of serious eye damage, standard safety glasses are insufficient.

  • Primary Equipment: Chemical splash goggles that form a seal around the eyes are mandatory.

  • Secondary Equipment: For operations with a higher risk of splashing, such as transfers of larger volumes, a full-face shield should be worn in addition to chemical splash goggles.[6]

2.2. Skin and Body Protection

  • Gloves: Nitrile gloves are required due to their general resistance to a range of chemicals. For handling this compound, double-gloving is recommended to provide an additional layer of protection and to allow for the safe removal of the outer glove immediately after handling the primary container.[7] Gloves should be changed at least every hour or immediately if contamination is suspected.[5][7]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required to protect against incidental skin contact. The coat must be fully buttoned.

  • Apparel: Long pants and fully enclosed, chemical-resistant footwear are mandatory. No part of the leg or foot should be exposed.

2.3. Respiratory Protection

  • Primary Control: All procedures that may generate vapors or aerosols, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood with adequate airflow.[3][4][8]

  • Contingency: In the event of a significant spill or a failure of the primary engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6][9] Personnel must be fit-tested and trained in the use of such equipment before it is required.

Operational and Disposal Plans: A Step-by-Step Guide

A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the laboratory, from preparation to disposal.

3.1. Step-by-Step Safe Handling Protocol

  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatula, weigh paper, glassware, solvent).

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, chemical splash goggles.

  • Handling: Conduct all manipulations deep within the fume hood. When weighing the solid, use a draft shield if necessary. When transferring, do so slowly to avoid generating dust or splashing.

  • Post-Handling: Securely cap the primary container. Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol), collecting the rinse as hazardous waste.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. First, remove the outer gloves. Then, remove the lab coat and goggles. Finally, remove the inner gloves and wash hands thoroughly with soap and water.[2][3][4]

3.2. Disposal Plan: Segregation is Key (R)-1-(4-fluorophenyl)-N-methylethanamine is a halogenated organic compound due to the presence of fluorine. This chemical classification is critical for proper waste management.

  • Waste Segregation: All waste contaminated with this compound (including excess solid, solutions, contaminated paper towels, and gloves) must be disposed of in a designated "Halogenated Organic Waste" container.[8][10][11]

  • Critical Precaution: Never mix halogenated waste with non-halogenated waste.[12] Doing so contaminates the entire non-halogenated waste stream, leading to significantly higher disposal costs and potential environmental non-compliance.[12]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste: Halogenated Organics" and a full list of its chemical contents.[10][11] The container must remain closed except when adding waste.[10]

Visualized Workflow for Safe Handling and Disposal

The following diagram outlines the critical decision points and workflow for safely managing (R)-1-(4-fluorophenyl)-N-methylethanamine in a laboratory setting.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Waste Segregation cluster_exit 4. Exit Protocol prep_area Enter Lab & Verify Engineering Controls (Fume Hood) don_ppe Don PPE (Coat, Goggles, Double Gloves) prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Hood transfer Transfer & Prepare Solution weigh->transfer decontaminate Decontaminate Equipment (Collect Rinse) transfer->decontaminate Experiment Complete segregate Segregate All Waste decontaminate->segregate waste_container Halogenated Waste Container segregate->waste_container doff_ppe Doff PPE (Outer Gloves First) waste_container->doff_ppe Secure & Label Waste wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling and disposal of (R)-1-(4-fluorophenyl)-N-methylethanamine.

By adhering to these detailed protocols, researchers can confidently work with developmental compounds like (R)-1-(4-fluorophenyl)-N-methylethanamine, ensuring personal safety and the integrity of their scientific endeavors.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Halogenated Solvents in Laboratories - Campus Operations.
  • Classifying Chemicals Toxicity during Drug Discovery - Blog - Biobide.
  • Organic Solvent Waste Disposal - Safety & Risk Services.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • 1-(4-Fluorophenyl)-N-methylethanamine | 574731-02-5 - Sigma-Aldrich.
  • (S)-n-Methyl-1-(4-fluorophenyl)ethylamine - AK Scientific, Inc.
  • 1-(4-Fluorophenyl)ethylamine - Synquest Labs.
  • Safety Data Sheet - ChemScene.
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Chemwatch GHS SDS in English (European) 48281.
  • Material Safety Data Sheet - Phenethylamine - Cole-Parmer. (2004, January 6).
  • Personal protective equipment for handling Endophenazine A - Benchchem.
  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. (2016, February 1).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • Research Chemicals - Types & Dangers of RC's - Greenhouse Treatment Center. (2025, March 14).
  • Why High-Purity Chemicals Matter in Drug Discovery - Apollo Scientific. (2025, February 4).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs - pppmag.com. (2006, December 6).
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.